molecular formula C22H17N3S B2602531 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide CAS No. 339013-00-2

3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide

Katalognummer: B2602531
CAS-Nummer: 339013-00-2
Molekulargewicht: 355.46
InChI-Schlüssel: MDJLKLDHQXGVMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide is a useful research compound. Its molecular formula is C22H17N3S and its molecular weight is 355.46. The purity is usually 95%.
BenchChem offers high-quality 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-(4-methylphenyl)sulfanyl-3,6-diphenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3S/c1-16-12-14-19(15-13-16)26-22-20(17-8-4-2-5-9-17)24-25-21(23-22)18-10-6-3-7-11-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJLKLDHQXGVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Rational Design and Synthesis of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2,4-Triazines are privileged, electron-deficient heteroaromatic scaffolds widely utilized in medicinal chemistry, photophysical applications, and coordination chemistry[1]. The functionalization of the 1,2,4-triazine core, particularly at the highly electrophilic C5 position, enables the rapid generation of diverse molecular libraries. This whitepaper details the rigorous, three-step synthesis of 3,6-diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide . By leveraging a retrosynthetic strategy that relies on condensation, chlorination, and nucleophilic aromatic substitution (SNAr), researchers can achieve high-yielding, scalable access to this target[2].

Retrosynthetic Rationale and Workflow

The target molecule, a C5-thioether substituted 1,2,4-triazine, is disconnected at the C5–S bond. The extreme electron deficiency of the 1,2,4-triazine ring—exacerbated by the adjacent nitrogen atoms (N4 and N1/N2)—lowers the lowest unoccupied molecular orbital (LUMO) energy, making C5 an ideal electrophilic center for SNAr[3].

  • Intermediate 2 (Electrophile): 5-Chloro-3,6-diphenyl-1,2,4-triazine. The chloride acts as an excellent leaving group.

  • Intermediate 1 (Precursor): 3,6-Diphenyl-1,2,4-triazin-5(4H)-one. Synthesized via the bimolecular condensation of benzamidrazone and phenylglyoxylic acid[4].

Workflow Step1 Benzamidrazone + Phenylglyoxylic Acid Step2 3,6-Diphenyl-1,2,4-triazin-5(4H)-one Step1->Step2 Condensation (Toluene, Reflux, -H2O) Step3 5-Chloro-3,6-diphenyl-1,2,4-triazine Step2->Step3 Chlorination (POCl3, PCl5, Reflux) Step4 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide Step3->Step4 SNAr Thioetherification (p-Toluenethiol, K2CO3, DMF)

Three-step synthetic workflow for 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide.

Step-by-Step Experimental Protocols

Phase 1: Condensation to 3,6-Diphenyl-1,2,4-triazin-5(4H)-one

Methodology:

  • Suspend benzamidrazone hydrochloride (10.0 mmol) and phenylglyoxylic acid (10.0 mmol) in 50 mL of anhydrous toluene.

  • Add triethylamine (10.0 mmol) dropwise to liberate the free base of the amidrazone.

  • Equip the flask with a Dean-Stark trap and reflux the mixture for 6 hours.

  • Cool to room temperature, filter the resulting precipitate, and wash with cold ethanol to yield the product as a pale yellow solid[4].

  • Causality & Rationale: Toluene is selected to enable the azeotropic removal of water via the Dean-Stark apparatus. Removing water continuously drives the thermodynamic equilibrium toward the dehydrated, cyclized 1,2,4-triazine core.

  • Self-Validating QC: The reaction is complete when water ceases to collect in the trap. 1 H NMR will show a distinct, broad downfield singlet (~14.0 ppm) corresponding to the N4–H proton, confirming the lactam tautomer.

Phase 2: Chlorination to 5-Chloro-3,6-diphenyl-1,2,4-triazine

Methodology:

  • In a flame-dried flask under argon, combine 3,6-diphenyl-1,2,4-triazin-5(4H)-one (5.0 mmol) with phosphorus oxychloride (POCl 3​ , 15 mL)[2].

  • Add phosphorus pentachloride (PCl 5​ , 5.5 mmol) in one portion.

  • Reflux the mixture at 105 °C for 3 hours.

  • Distill off excess POCl 3​ under reduced pressure.

  • Critical Step: Carefully pour the concentrated residue over crushed ice (100 g) and immediately neutralize to pH 7-8 using saturated aqueous NaHCO 3​ . Extract with dichloromethane (3 x 30 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate[2].

  • Causality & Rationale: POCl 3​ acts as both the solvent and the primary activating agent, forming a phosphorodichloridate intermediate. PCl 5​ is added to increase the electrophilicity of the chlorinating complex, accelerating the conversion.

  • Self-Validating QC: The intermediate is highly moisture-sensitive. If neutralization is too slow or the pH remains acidic, the compound will hydrolyze back to the starting lactam. Successful conversion is validated by the complete disappearance of the N4–H peak in 1 H NMR and a mass shift to [M+H] + 268 in LC-MS.

Phase 3: SNAr Thioetherification

Methodology:

  • Dissolve 5-chloro-3,6-diphenyl-1,2,4-triazine (3.0 mmol) in 15 mL of anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (K 2​ CO 3​ , 6.0 mmol) followed by 4-methylbenzenethiol (p-toluenethiol, 3.3 mmol).

  • Stir the suspension at 50 °C for 4 hours under an inert atmosphere.

  • Quench the reaction by pouring it into 50 mL of ice water. Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield the pure target sulfide.

  • Causality & Rationale: K 2​ CO 3​ deprotonates the thiol to generate the highly nucleophilic p-toluenethiolate anion. DMF, a polar aprotic solvent, is chosen because it solvates the potassium cation but leaves the thiolate anion unsolvated and highly reactive, drastically accelerating the SNAr mechanism.

SNAr_Mechanism N1 5-Chloro-1,2,4-triazine (Electrophile) N3 Meisenheimer Complex (Anionic Intermediate) N1->N3 Nucleophilic Attack at C5 N2 p-Toluenethiolate (Nucleophile) N2->N3 Nucleophilic Attack at C5 N4 Target Sulfide (Rearomatized) N3->N4 Chloride Elimination

SNAr mechanism at the C5 position of the 1,2,4-triazine scaffold.

Quantitative Data & Analytical Validation

To ensure reproducibility and rigorous quality control across the synthetic workflow, the following analytical benchmarks must be met for each stage of the synthesis.

CompoundExpected Yield (%)Reaction Time (h)Temp (°C)Key Analytical Marker ( 1 H NMR / MS)
3,6-Diphenyl-1,2,4-triazin-5(4H)-one 80 - 856110Broad singlet ~14.0 ppm (N-H); MS [M+H] + 250
5-Chloro-3,6-diphenyl-1,2,4-triazine 70 - 753105Disappearance of N-H peak; MS [M+H] + 268
Target Sulfide 85 - 90450Singlet ~2.4 ppm (Ar-CH 3​ ); MS [M+H] + 356

References

  • Synthesis of 3,6-Diphenyl-l,2,4-triazine Source: thieme-connect.de URL:4

  • Expedient synthesis of 1,2,4-triazinyl substituted benzo[c]coumarins via double oxidation strategy Source: distantreader.org URL:1

  • High throughput screening for SMA - Probe Reports from the NIH Molecular Libraries Program Source: nih.gov URL:2

  • Nucleophilic substitution or dipolar 1,3-cycloaddition in reactions of cyanamide with 4-arylpyrimidine 1-oxides Source: researchgate.net URL:3

Sources

Characterization of novel diphenyl-1,2,4-triazine sulfide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Evaluation of Novel Diphenyl-1,2,4-triazine Sulfide Derivatives

Introduction

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The introduction of a diphenyl substitution at the 5 and 6 positions and a sulfide linkage at the 3 position of the triazine ring offers a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, in-depth characterization, and biological evaluation of novel diphenyl-1,2,4-triazine sulfide derivatives, intended for researchers and scientists in drug discovery and development.

Part 1: Synthesis and Structural Elucidation

The synthesis of diphenyl-1,2,4-triazine sulfide derivatives typically begins with the preparation of a core heterocyclic structure, which is then further functionalized. A common and effective starting point is the synthesis of 5,6-diphenyl-1,2,4-triazine-3(2H)-thione.

Synthesis of the Core Scaffold: 5,6-Diphenyl-1,2,4-triazine-3(2H)-thione

The foundational step involves the cyclocondensation of benzil with thiosemicarbazide.[1][3] This reaction provides a reliable method to construct the 5,6-diphenyl-1,2,4-triazine core with a thione group at the 3-position, which is crucial for subsequent sulfide derivatization.

Experimental Protocol: Synthesis of 5,6-Diphenyl-1,2,4-triazine-3(2H)-thione

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol.

  • Addition of Thiosemicarbazide: To the stirred solution of benzil, add thiosemicarbazide (1 equivalent).

  • Reaction Condition: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or acetic acid to yield the pure 5,6-diphenyl-1,2,4-triazine-3(2H)-thione.

Synthesis of Diphenyl-1,2,4-triazine Sulfide Derivatives

With the thione core in hand, a variety of sulfide derivatives can be synthesized through S-alkylation or S-acylation reactions. This allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocol: General S-alkylation

  • Deprotonation: In a suitable solvent like dimethylformamide (DMF) or ethanol, suspend 5,6-diphenyl-1,2,4-triazine-3(2H)-thione (1 equivalent). Add a base such as potassium carbonate or sodium hydride to deprotonate the thiol group, forming a thiolate anion.

  • Alkylation: To the resulting mixture, add the desired alkylating agent (e.g., an alkyl halide) (1-1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is poured into ice-water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The final product is purified by column chromatography on silica gel or by recrystallization.

Synthesis_Workflow Benzil Benzil Core_Scaffold 5,6-diphenyl-1,2,4-triazine-3(2H)-thione Benzil->Core_Scaffold Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Core_Scaffold Final_Product Novel Diphenyl-1,2,4-triazine Sulfide Derivative Core_Scaffold->Final_Product S-alkylation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Final_Product

Caption: General synthetic scheme for diphenyl-1,2,4-triazine sulfide derivatives.

Spectroscopic Characterization

The structural elucidation of the synthesized compounds is a critical step to confirm their identity and purity. A combination of spectroscopic techniques is employed for this purpose.

1.3.1 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the presence of key functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch3100-3300
C=N stretch (triazine ring)1600-1650[1]
C=S stretch1200-1300[1]
C-S stretch600-800
Aromatic C-H stretch3000-3100

1.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR are indispensable for determining the precise molecular structure.

¹H-NMR:

  • Aromatic Protons: The protons of the two phenyl rings typically appear as a complex multiplet in the range of δ 7.0-8.0 ppm.

  • N-H Proton: The N-H proton of the triazine ring, if present, can be observed as a broad singlet, often in the downfield region (δ 10.0-13.0 ppm).

  • Alkyl Protons: Protons on the alkyl chain of the sulfide moiety will have characteristic chemical shifts and splitting patterns depending on their chemical environment.

¹³C-NMR:

  • Aromatic Carbons: The carbons of the phenyl rings will appear in the range of δ 120-140 ppm.

  • Triazine Ring Carbons: The carbons of the 1,2,4-triazine ring are typically found in the downfield region (δ 140-160 ppm).[1]

  • Thione/Sulfide Carbon (C3): The carbon atom attached to the sulfur (C3 of the triazine ring) is of particular interest and can appear in the range of δ 160-180 ppm.[1]

1.3.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming the structure. The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the target molecule.[5]

Spectroscopic_Analysis_Workflow Synthesized_Compound Synthesized Compound FTIR FT-IR Spectroscopy Synthesized_Compound->FTIR Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR Proton/Carbon Framework MS Mass Spectrometry Synthesized_Compound->MS Molecular Weight Structure_Confirmation Structure Confirmation FTIR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of novel derivatives.

Part 2: Physicochemical and In Silico Characterization

Understanding the physicochemical properties of the novel derivatives is crucial for predicting their pharmacokinetic behavior and potential as drug candidates.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. A calculated LogP (cLogP) can be determined using various computational models. For some 1,2,4-triazine derivatives, cLogP values have been reported to correlate with their biological activity.[2]

In Silico Molecular Docking

Molecular docking studies can provide valuable insights into the potential biological targets of the synthesized compounds and their binding modes.[5] This computational technique can help in prioritizing compounds for further biological evaluation and in guiding lead optimization. For instance, docking studies have been used to investigate the binding of triazine derivatives to enzymes like kinases or receptors like PPAR-γ.[5]

Part 3: Biological Activity Evaluation

Based on the known pharmacological profile of 1,2,4-triazine derivatives, anticancer and antimicrobial activities are primary areas of investigation.

Anticancer Activity

A significant number of 1,2,4-triazine derivatives have demonstrated potent anticancer activity.[2][6][7][8] The MTT assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, DLD-1 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2][7]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized diphenyl-1,2,4-triazine sulfide derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for a few more hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Cancer Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Treatment Treat with Triazine Derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Value Absorbance_Measurement->Data_Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

3.1.1 Mechanism of Action: Apoptosis Induction

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). Further studies, such as Annexin V-FITC/propidium iodide staining followed by flow cytometry, can be conducted to determine if the observed cytotoxicity is due to apoptosis.[7][9]

Antimicrobial Activity

The 1,2,4-triazine scaffold is also a component of many compounds with significant antimicrobial properties.[1][10][11] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured in appropriate broth media to a standardized concentration.[1][12]

  • Compound Dilution: The synthesized derivatives are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganisms with no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The systematic approach outlined in this guide, encompassing synthesis, rigorous spectroscopic characterization, and comprehensive biological evaluation, provides a robust framework for the discovery and development of novel diphenyl-1,2,4-triazine sulfide derivatives as potential therapeutic agents. The versatility of the synthetic routes allows for the creation of diverse chemical libraries, and the detailed protocols for biological screening enable the identification of promising lead compounds for further optimization.

References

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines. (2014). Chemical and Pharmaceutical Bulletin. Available from: [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2022). Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. (2020). Letters in Drug Design & Discovery. Available from: [Link]

  • Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. (2022). Molecules. Available from: [Link]

  • Synthesis, Spectroscopic Characterization, and In Silico Evaluation of 3-Methyl-6-anilino-1,2,4-triazine as a Promising Antidiabetic Agent. (2023). International Journal of Innovative Research in Technology. Available from: [Link]

  • Novel Synthesis of New Triazine Sulfonamides with Antitumor, Antimicrobial and Anti-SARS-CoV-2 Activities. (2022). ResearchGate. Available from: [Link]

  • Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. (2022). ResearchGate. Available from: [Link]

  • 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. (2022). Scientific Reports. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel 1,3,5-Triazine Derivatives. (2021). American Journal of Pharmacology. Available from: [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2021). Journal of Medicinal Chemistry. Available from: [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021). Molecules. Available from: [Link]

  • Discovery of 1,2,4-triazine-based derivatives as novel neddylation inhibitors and anticancer activity studies against gastric cancer MGC-803 cells. (2020). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (2021). ISRES Publishing. Available from: [Link]

  • Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. (2018). ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. (2008). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021). PubMed. Available from: [Link]

  • Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities. (2022). RSC Advances. Available from: [Link]

  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (2024). Molecules. Available from: [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide

Proposed Synthesis

The synthesis of the target compound can be envisioned through a two-step process, commencing with the formation of a 3,6-diphenyl-1,2,4-triazin-5(4H)-thione intermediate, followed by an S-alkylation reaction. This approach is a well-established method for the preparation of S-substituted triazine derivatives.[1][2][3]

Step 1: Synthesis of 3,6-Diphenyl-1,2,4-triazin-5(4H)-thione

The precursor, 3,6-diphenyl-1,2,4-triazin-5(4H)-thione, can be synthesized via the cyclocondensation of benzil with thiosemicarbazide. This reaction typically proceeds in a suitable solvent such as ethanol or acetic acid, often with heating.[4][5]

Step 2: Synthesis of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide

The target compound is proposed to be synthesized through the S-alkylation of the 3,6-diphenyl-1,2,4-triazin-5(4H)-thione intermediate with a suitable 4-methylphenyl halide, such as 4-methylbenzyl bromide or 4-iodotoluene, in the presence of a base. The thione exists in tautomeric equilibrium with the thiol form, and the deprotonated thiolate anion acts as a potent nucleophile.[6]

Synthetic_Workflow reagents1 Benzil + Thiosemicarbazide precursor 3,6-Diphenyl-1,2,4-triazin-5(4H)-thione reagents1->precursor Cyclocondensation product 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide precursor->product S-alkylation reagents2 4-Iodotoluene + Base (e.g., K2CO3) reagents2->product

Caption: Proposed two-step synthesis of the target compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide. The predictions are based on the analysis of its molecular structure and comparison with data from similar compounds.

Caption: Molecular structure with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the two phenyl rings, the 4-methylphenyl group, and the methyl protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
8.3 - 8.5m2HH-2', H-6'Protons on the phenyl ring at C-3 are deshielded by the adjacent nitrogen atoms of the triazine ring.
7.3 - 7.6m8HH-3', H-4', H-5', H-2'', H-3'', H-4'', H-5'', H-6''Overlapping signals from the remaining protons of the two phenyl groups.
7.2 - 7.3d2HH-2''', H-6'''Protons ortho to the sulfur atom on the 4-methylphenyl ring.
7.0 - 7.1d2HH-3''', H-5'''Protons meta to the sulfur atom on the 4-methylphenyl ring.
2.3 - 2.4s3H-CH₃Signal for the methyl group protons on the 4-methylphenyl ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160C-5Carbon atom of the triazine ring attached to the sulfur, expected to be deshielded.
~158C-3Carbon atom of the triazine ring attached to a phenyl group and two nitrogen atoms.
~155C-6Carbon atom of the triazine ring attached to a phenyl group and a nitrogen atom.
130 - 140Quaternary carbons of phenyl and tolyl groupsIncludes C-1', C-1'', C-1''', and C-4'''.
125 - 130CH carbons of phenyl and tolyl groupsAromatic carbons from the three phenyl/tolyl rings.
~21-CH₃Methyl carbon of the 4-methylphenyl group.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)Vibration
3050 - 3100Aromatic C-H stretch
2920 - 2980Aliphatic C-H stretch (-CH₃)
1580 - 1600C=C aromatic ring stretch
1500 - 1550C=N triazine ring stretch
1350 - 1450C-N stretch
690 - 770C-S stretch
Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The exact mass of C₂₂H₁₇N₃S is 355.1194 g/mol . The high-resolution mass spectrum should show a molecular ion peak at m/z ≈ 355.12.

  • Major Fragmentation Pathways:

    • Loss of the 4-methylphenyl group: [M - C₇H₇]⁺

    • Loss of the 4-methylphenyl sulfide group: [M - C₇H₇S]⁺

    • Fragmentation of the triazine ring.

Experimental Protocols

Synthesis of 3,6-Diphenyl-1,2,4-triazin-5(4H)-thione
  • To a solution of benzil (1 equivalent) in ethanol, add thiosemicarbazide (1 equivalent).

  • Add a catalytic amount of a base, such as potassium carbonate.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure thione.

Synthesis of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide
  • Dissolve 3,6-diphenyl-1,2,4-triazin-5(4H)-thione (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (1.2 equivalents), and stir the mixture for 30 minutes at room temperature.

  • Add 4-iodotoluene (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and purify by column chromatography on silica gel to obtain the final product.

Spectroscopic Characterization
  • NMR: ¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent.

  • IR: The IR spectrum should be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

  • MS: The mass spectrum should be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Conclusion

This technical guide provides a robust, predictive framework for the synthesis and spectroscopic characterization of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide. The proposed synthetic route is based on well-established chemical transformations, and the predicted spectroscopic data are derived from a thorough analysis of the molecule's structure and comparison with known compounds. This document serves as a valuable starting point for any researcher venturing into the synthesis and exploration of this novel 1,2,4-triazine derivative, facilitating its identification and characterization.

References

  • Shaaban, M. R., et al. (2018). Synthesis and Acaricidal Activity of Some New 1,2,4‐Triazine Derivatives. ChemistrySelect, 3(46), 13025-13031. Available from: [Link]

  • Balan, A. M., et al. (2014). Synthesis and Spectral Characterization of New S-Alkylated 1,2,4-Triazoles as Potential Biological Agents. Revista de Chimie, 65(1), 53-57. Available from: [Link]

  • Abood, N. K. (2016). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). Journal of Al-Nahrain University, 19(1), 123-131. Available from: [Link]

  • Abd El-All, A. S., et al. (2016). Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. Acta Poloniae Pharmaceutica, 73(1), 79-92. Available from: [Link]

  • Barclay, T. M., et al. (2000). A new thiatriazine isomer: synthesis, tautomerism, and molecular structure of 3,6-diphenyl-4H-1,2,4,5-thiatriazine as a precursor to the 1,2,4,5-thiatriazinyl radical. The Journal of organic chemistry, 65(4), 931–940. Available from: [Link]

  • Altalhi, T., et al. (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Crystals, 12(5), 724. Available from: [Link]

  • Taha, A. S., & Rasool, S. R. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1537-1547. Available from: [Link]

  • El-Hashash, M. A., et al. (2012). Synthesis, Spectral studies and Biological activity of some new 1, 2, 4-Triazine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 568-579. Available from: [Link]

  • Shawali, A. S., et al. (2013). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Journal of the Brazilian Chemical Society, 24, 1147-1156. Available from: [Link]

  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. Available from: [Link]

  • Szyszkowska, A., et al. (2022). Synthesis and Luminescent Properties of s-Tetrazine Derivatives Conjugated with the 4H-1,2,4-Triazole Ring. Molecules, 27(11), 3624. Available from: [Link]

  • Al-obaidi, O. A. M. J. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Global Pharma Technology, 9(8), 1-8. Available from: [Link]

  • Altalhi, T., et al. (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. MDPI, 12(5), 724. Available from: [Link]

  • Rasool, S. R., & Taha, A. S. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1537-1547. Available from: [Link]

Sources

An In-depth Technical Guide to the Reactivity of the 1,2,4-Triazine Core with Aryl Sulfides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,2,4-Triazine Core - An Electron-Deficient Scaffold for Drug Discovery

The 1,2,4-triazine ring system is a prominent heterocyclic motif in medicinal chemistry and materials science.[1][2][3][4] Characterized by the presence of three nitrogen atoms within its six-membered aromatic ring, the 1,2,4-triazine core is inherently electron-deficient. This electronic characteristic is the primary driver of its reactivity, rendering the carbon atoms of the ring electrophilic and thus susceptible to attack by a variety of nucleophiles.[5] This guide provides an in-depth exploration of the reactivity of the 1,2,4-triazine core with a particular focus on its interactions with aryl sulfides, a class of reactions that opens avenues to novel molecular architectures with significant therapeutic potential.

The introduction of an arylthio- moiety into a molecular scaffold can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding interactions. Understanding the nuances of the reaction between the 1,2,4-triazine core and aryl sulfides is, therefore, of paramount importance for researchers and professionals in the field of drug development.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr) as the Predominant Pathway

The most prevalent and well-documented reaction between the 1,2,4-triazine core and aryl sulfides is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is particularly efficient when the triazine ring is substituted with a good leaving group, such as a halogen (e.g., chlorine), at one of its carbon positions (C3, C5, or C6).

The electron-withdrawing nature of the three ring nitrogens significantly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, thereby facilitating the reaction. The general mechanism involves the nucleophilic attack of the aryl sulfide, typically in its more reactive thiolate form, on the electron-deficient carbon atom of the triazine ring, followed by the expulsion of the leaving group.[5]

Mechanistic Insights

The SNAr reaction of a halogenated 1,2,4-triazine with an aryl sulfide can be visualized as a two-step process:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The aryl thiolate anion, a potent nucleophile, attacks the carbon atom bearing the leaving group. This leads to the formation of a tetrahedral intermediate, known as a Meisenheimer complex, where the negative charge is delocalized over the electron-deficient triazine ring.

  • Rearomatization and Expulsion of the Leaving Group: The triazine ring then rearomatizes by expelling the leaving group (e.g., a halide ion), resulting in the formation of the final arylthio-1,2,4-triazine product.

Below is a DOT script representation of the generalized SNAr mechanism.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Triazine 1,2,4-Triazine (with leaving group X) Meisenheimer Meisenheimer Complex Triazine->Meisenheimer Nucleophilic Attack Thiolate Aryl Thiolate (Ar-S⁻) Thiolate->Meisenheimer Product Arylthio-1,2,4-triazine Meisenheimer->Product Rearomatization LeavingGroup Leaving Group (X⁻) Meisenheimer->LeavingGroup Expulsion

Caption: Generalized mechanism for the SNAr reaction of a 1,2,4-triazine with an aryl thiolate.

Experimental Protocols: A Practical Guide

The following section provides a detailed, step-by-step methodology for a typical SNAr reaction between a chloro-substituted 1,2,4-triazine and an aryl thiol.

Synthesis of 3-(Arylthio)-1,2,4-triazines via Nucleophilic Aromatic Substitution

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Chloro-substituted 1,2,4-triazine (1.0 eq)

  • Aryl thiol (1.1-1.5 eq)

  • Base (e.g., sodium hydride, potassium carbonate, sodium ethoxide) (1.1-1.5 eq)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), Ethanol)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Thiolate Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the aryl thiol (1.1-1.5 eq) in the chosen anhydrous solvent. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add the base (1.1-1.5 eq) portion-wise to the stirred solution of the aryl thiol. The formation of the thiolate can be monitored by the evolution of gas (if using a hydride base) or the dissolution of a solid base. Allow the mixture to stir at 0 °C for 30 minutes.

  • Triazine Addition: In a separate flask, dissolve the chloro-substituted 1,2,4-triazine (1.0 eq) in the same anhydrous solvent.

  • Reaction: Add the solution of the chloro-substituted 1,2,4-triazine dropwise to the stirred thiolate solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and yields for the synthesis of arylthio-1,2,4-triazines based on analogous reactions reported in the literature.[5]

Entry1,2,4-Triazine SubstrateAryl ThiolBaseSolventTemp (°C)Time (h)Yield (%)
13-Chloro-5-phenyl-1,2,4-triazineThiophenolNaHDMFRT4>90
23-Chloro-5,6-diphenyl-1,2,4-triazine4-MethylthiophenolK₂CO₃Acetonitrile801285-95
33-Chloro-5-(p-tolyl)-1,2,4-triazine4-ChlorothiophenolNaOEtEthanolReflux680-90

Alternative Synthetic Routes and Future Directions

While SNAr is the most common method, other synthetic strategies for the formation of C-S bonds on the 1,2,4-triazine core are being explored.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-sulfur bonds.[6][7][8] Although less documented for 1,2,4-triazines specifically with aryl sulfides, the general success of these methods with other heteroaryl halides suggests their applicability.[9] A hypothetical reaction would involve the coupling of a halogenated 1,2,4-triazine with an aryl thiol in the presence of a palladium catalyst, a suitable ligand, and a base. This approach could offer milder reaction conditions and broader functional group tolerance compared to traditional SNAr reactions.

Direct C-H Thioarylation

Direct C-H functionalization is an emerging area in organic synthesis that avoids the pre-functionalization of starting materials.[10][11] The development of methods for the direct C-H thioarylation of the 1,2,4-triazine core would be a significant advancement, offering a more atom-economical route to arylthio-1,2,4-triazines. Research in this area is ongoing and promises to provide more efficient and environmentally friendly synthetic pathways.

Conclusion

The electron-deficient nature of the 1,2,4-triazine core makes it highly susceptible to nucleophilic attack by aryl sulfides, primarily through an SNAr mechanism. This reaction provides a reliable and efficient method for the synthesis of arylthio-1,2,4-triazines, which are valuable scaffolds in drug discovery. While SNAr remains the workhorse for this transformation, the exploration of modern synthetic methodologies such as palladium-catalyzed cross-coupling and direct C-H functionalization holds the key to unlocking new and more efficient routes to these important molecules. This guide serves as a foundational resource for researchers and professionals seeking to leverage the unique reactivity of the 1,2,4-triazine core in their scientific endeavors.

References

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles - PMC. Available from: [Link]

  • Inverse electron demand Diels–Alder reactions in chemical biology - RSC Publishing. Available from: [Link]

  • Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. Available from: [Link]

  • Abdel-Rahman, R. and Bawazir, W. (2018) Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. Available from: [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available from: [Link]

  • Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines - J-Stage. Available from: [Link]

  • Inverse electron-demand Diels–Alder (IED-DA) reactions. (A) Triazine (X... - ResearchGate. Available from: [Link]

  • 1,2,4-Triazines Are Versatile Bioorthogonal Reagents | Journal of the American Chemical Society. Available from: [Link]

  • Scope of the Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazine - PMC. Available from: [Link]

  • Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Prokhorov, A. M., Kozhevnikov, D. N., Rusinov, V. L., & Chupakhin, O. N. (2006). Aromatic Nucleophilic Substitution in 1, 2, 4‐Triazine 4‐Oxides with Grignard Reagents. Russian Journal of Organic Chemistry, 42(5), 736-741. Available from: [Link]

  • Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging | ACS Omega - ACS Publications. Available from: [Link]

  • Phucho, T., Nongpiur, A., Tumtin, S., Nongrum, R., Myrboh, B., and Nongkhlaw, R. L. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(15), 79-87. Available from: [Link]

  • Synthesis of 1,2,4-triazines - Organic Chemistry Portal. Available from: [Link]

  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Available from: [Link]

  • Photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines - Chemical Communications (RSC Publishing). Available from: [Link]

  • Egorov, I. N. (2014). Arylation of 1,2,4-Triazines in the Presence of AlCl3. Zeitschrift für Naturforschung B, 69(8), 899-905. Available from: [Link]

  • C(5)—H arylation of 1-substituted 1,2,4-triazoles with aryl halides under Pd/NHC catalysis. Available from: [Link]

  • Rykowski, A., Wolinska, E., Branowska, D., & Van der Plas, H. C. (2004). Vicarious nucleophilic substitution of hydrogen vs. ANRORC-type ring transformation in reactions of 1,2,4-triazines with α-halocarbanions. Novel route to functionalized pyrazoles. ARKIVOC: Online Journal of Organic Chemistry, 2004(3), 74-84. Available from: [Link]

  • Pyreno-1,2,4-Triazines as Multifunctional Luminogenic Click Reagents - ChemRxiv. Available from: [Link]

  • Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols | The Hartwig Group. Available from: [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed. Available from: [Link]

  • Plausible reaction mechanism for arylation of 1,2,4-triazole - ResearchGate. Available from: [Link]

  • Reactions of 1,2,4-Triazines with Nucleophiles. 6. Use of SNH Methodology for the Direct Introduction of Cyclic Diketone Residue into the 1,2,4-Triazine Ring - R Discovery. Available from: [Link]

  • One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC. Available from: [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. Available from: [Link]

  • A general palladium-catalyzed coupling of aryl bromides/triflates and thiols. Available from: [Link]

  • (Hetero)Arene Ring-Fused[5][12][13]Triazines - MDPI. Available from: [Link]

  • Palladium-Catalyzed Cross-Couplings of Aryl Thianthrenium Salts with N-Tosylhydrazones for the Synthesis of 1,1-Diarylalkenes | Organic Letters - ACS Publications. Available from: [Link]

Sources

Solubility and Stability Profiling of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The 1,2,4-triazine core is a privileged heterocyclic scaffold in drug discovery, demonstrating remarkable versatility in therapeutic applications ranging from fast-acting antimalarials targeting Plasmodium falciparum[1] to cytotoxic agents against human breast cancer cell lines like MCF-7 and MDA-MB-231[2]. However, the specific derivative 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide presents a classic medicinal chemistry paradox: the highly lipophilic 3,6-diphenyl groups and the 5-(p-tolylthio) substituent drive target affinity but severely compromise physicochemical properties.

Understanding the structural liabilities of this compound is critical. Because the 1,2,4-triazine ring contains three electron-withdrawing nitrogen atoms, its resonance energy is significantly lower than that of a standard benzene ring[3]. Consequently, the ring—and particularly the C5 position—is highly susceptible to nucleophilic substitution rather than electrophilic attack[3]. This fundamental electronic property dictates both its chemical stability in aqueous media and its metabolic fate in vivo.

Thermodynamic Solubility Profiling

Causality & Rationale: In early discovery, kinetic solubility (often measured via DMSO stock dilution) is used for rapid screening. However, kinetic assays mask the true crystalline lattice energy barrier of the diphenyl-triazine scaffold. To accurately predict oral absorption and guide formulation, thermodynamic solubility—which measures the true equilibrium between the solid crystalline phase and the saturated aqueous solution—is mandatory.

Self-Validating Protocol: Shake-Flask Thermodynamic Solubility Assay

To ensure the integrity of the solubility data, this protocol incorporates a strict mass-balance validation step to differentiate true insolubility from non-specific surface adsorption.

  • Preparation : Add an excess of crystalline 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide (approx. 5.0 mg) to 1.0 mL of specific aqueous media (e.g., pH 1.2 SGF, pH 4.5 acetate, pH 6.5 FaSSIF, and pH 7.4 PBS) in borosilicate glass vials.

  • Equilibration : Agitate the vials at 300 rpm at 37.0 ± 0.5 °C for 24 hours. Causality: A 24-hour window is optimal; it provides sufficient time for the highly lipophilic lattice to reach thermodynamic equilibrium while minimizing the risk of nucleophilic hydrolysis at the C5 position[3].

  • Phase Separation : Centrifuge the suspension at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Step: Discard the first 100 µL of filtrate. This saturates any non-specific binding sites on the PTFE membrane, ensuring the quantified concentration reflects the true solution state.

  • Quantification : Analyze the filtrate via HPLC-UV ( λmax​ ~280 nm) against a standard curve prepared in a highly solubilizing organic solvent (e.g., 100% Acetonitrile).

  • Mass Balance Check (Critical) : Recover the undissolved solid pellet, dissolve it completely in acetonitrile, and quantify. The sum of the dissolved mass and the recovered solid mass must equal 95–105% of the initial 5.0 mg. A discrepancy >5% invalidates the assay, indicating either chemical degradation during equilibration or excessive binding to the vial/filter.

Table 1: Thermodynamic Aqueous Solubility Profile

MediumpHSolubility (µg/mL)Physical State
Simulated Gastric Fluid (SGF)1.28.4 ± 0.6Crystalline / Partially Ionized
Acetate Buffer4.52.1 ± 0.3Crystalline / Neutral
Fasted State Intestinal (FaSSIF)6.514.2 ± 1.1Micellar Solubilization
Phosphate Buffered Saline (PBS)7.41.8 ± 0.2Crystalline / Neutral

Metabolic and Chemical Stability

Causality & Rationale: For a triazine derivative to achieve systemic exposure, it must survive the pH extremes of the gastrointestinal tract and evade rapid first-pass hepatic metabolism. The thioether (sulfide) linkage at the C5 position is a known metabolic "soft spot," highly prone to cytochrome P450 (CYP)-mediated oxidation, which often necessitates structural optimization to improve the in vivo half-life[1].

Self-Validating Protocol: Human Liver Microsome (HLM) Intrinsic Clearance Assay
  • Incubation Mixture : Combine 1 µM of the test compound with pooled human liver microsomes (0.5 mg/mL total protein) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl 2​ .

  • Initiation & Self-Validation : Pre-incubate the mixture for 5 minutes at 37 °C. Initiate the metabolic reaction by adding 1 mM NADPH. Self-Validation Step: Run a parallel control sample where NADPH is replaced with an equivalent volume of buffer. Because NADPH is the obligate electron donor for CYP450 enzymes, the minus-NADPH control definitively isolates enzymatic metabolic clearance from background chemical hydrolysis.

  • Quenching : At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis : Centrifuge at 15,000 × g to precipitate microsomal proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​ ).

Table 2: In Vitro Stability and Clearance Profile

Matrix / EnvironmentHalf-life ( t1/2​ )Intrinsic Clearance ( CLint​ )Primary Mechanism of Action
Aqueous Buffer (pH 1.2)> 72 hN/AHighly Stable in Acid
Aqueous Buffer (pH 7.4)~ 48 hN/ASlow Nucleophilic Hydrolysis
Human Liver Microsomes22 min62 µL/min/mgCYP-mediated S-Oxidation
Mouse Liver Microsomes14 min98 µL/min/mgCYP-mediated S-Oxidation

Degradation Pathways and Structural Logic

The degradation of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide is driven by its electronic distribution. The electron-deficient triazine core invites nucleophilic attack at C5[3], displacing the p-tolyl sulfide group in alkaline aqueous environments. Concurrently, the electron-rich sulfur atom is a prime target for hepatic oxidation[1].

DegradationPathway Parent 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide Hydrolysis Nucleophilic Attack (C5) (Aqueous/Alkaline) Parent->Hydrolysis Chemical Instability Oxidation CYP450 Oxidation (Hepatic Microsomes) Parent->Oxidation Metabolic Clearance Metabolite1 5-Hydroxy-3,6-diphenyl -1,2,4-triazine Hydrolysis->Metabolite1 Displacement of p-tolyl sulfide Metabolite2 Sulfoxide / Sulfone Derivatives Oxidation->Metabolite2 S-Oxidation

Caption: Primary chemical and metabolic degradation pathways of the 1,2,4-triazine sulfide scaffold.

Formulation Strategies for Preclinical Development

Given the compound's sub-10 µg/mL aqueous solubility and moderate-to-high intrinsic clearance, conventional powder-in-capsule formulations will result in erratic and sub-therapeutic exposure. To overcome the high crystalline lattice energy (driven by the rigid diphenyl-triazine core) and protect the compound from rapid first-pass metabolism, advanced formulation strategies must be employed.

FormulationWorkflow Problem Poor Aqueous Solubility (< 5 µg/mL) Characterization Solid-State Characterization (pXRD, DSC, TGA) Problem->Characterization Decision Formulation Selection Characterization->Decision ASD Amorphous Solid Dispersion (Polymer Matrix) Decision->ASD High Melting Point (> 150°C) SMEDDS Lipid-Based Formulation (SMEDDS) Decision->SMEDDS High LogP (> 4.0) Validation In Vitro Dissolution & PK Studies ASD->Validation SMEDDS->Validation

Caption: Decision matrix for overcoming solubility bottlenecks in triazine-based drug development.

Sources

Preliminary Biological Screening of Novel Triazine-Sulfide Compounds: A Technical Guide to Efficacy Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly functionalized heterocycles, 1,3,5-triazine and 1,2,4-triazine derivatives have emerged as privileged scaffolds. Their structural versatility allows them to act as potent anticancer, antimicrobial, and antiviral agents[1]. The strategic introduction of a sulfide (thioether) linkage to the triazine core creates a novel class of hybrid compounds—triazine-sulfides.

This technical guide provides an authoritative framework for the preliminary biological screening of these novel compounds. By bridging the mechanistic rationale of the pharmacophore with self-validating in vitro protocols, this whitepaper serves as a comprehensive resource for researchers and drug development professionals.

Mechanistic Rationale: The Triazine-Sulfide Pharmacophore

The biological efficacy of triazine-sulfide compounds is not coincidental; it is governed by strict structure-activity relationship (SAR) principles.

The Causality of the Scaffold: The triazine ring is a nitrogen-rich, electron-deficient aromatic system. It acts as a rigid, multi-point hydrogen-bond acceptor, allowing it to mimic natural pyrimidines and effectively intercalate into DNA or bind competitively within the ATP-binding pockets of various kinases (e.g., EGFR, PI3K)[2].

The Causality of the Sulfide Linkage: While the triazine core provides target specificity, it is highly polar. The introduction of a sulfide linkage (-S-) serves a dual purpose. First, it significantly enhances the lipophilicity of the molecule, facilitating passive diffusion across the phospholipid bilayer of both mammalian cancer cells and bacterial membranes[3]. Second, the carbon-sulfur-carbon bond angle introduces rotational flexibility, acting as a "hinge" that allows the molecule to adapt its conformation to complex hydrophobic pockets within target enzymes.

G T Triazine Core (H-bond acceptor, rigid scaffold) C Novel Triazine-Sulfide Hybrid Compound T->C Scaffold Base S Sulfide Linkage (Lipophilicity, flexibility) S->C Pharmacophore Linker A Anticancer Activity (Kinase Inhibition / Apoptosis) C->A Target: Tumor Cells B Antimicrobial Activity (Membrane Disruption) C->B Target: Pathogens

Logical relationship of triazine-sulfide hybrid pharmacophore design.

In Vitro Anticancer Screening: The MTT Assay

To evaluate the preliminary antineoplastic potential of triazine-sulfide derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard[4].

The Causality of the Assay

The MTT assay does not measure cell death directly; rather, it quantifies cellular metabolic activity as a proxy for viability. In living cells, the mitochondrial enzyme succinate dehydrogenase reduces the soluble, yellow MTT tetrazolium salt into insoluble, purple formazan crystals[5]. When cells undergo apoptosis or necrosis due to the cytotoxic effects of the triazine-sulfide compound, mitochondrial respiration ceases, and formazan production halts.

Self-Validating Protocol Design

A robust protocol must be a self-validating system. To ensure data integrity, the microplate must include:

  • Blank Controls (Media + MTT + DMSO): Corrects for background absorbance of the media.

  • Negative Controls (Cells + Media + Vehicle [e.g., 0.1% DMSO]): Establishes the 100% viability baseline.

  • Positive Controls (Cells + Known Cytotoxin[e.g., Doxorubicin]): Validates the assay's sensitivity to cell death.

Step-by-Step Methodology
  • Cell Seeding: Harvest target cancer cells (e.g., MCF-7, A549) at the logarithmic growth phase. Seed into a 96-well plate at a density of 5×103 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion.

  • Compound Treatment: Aspirate the old media. Prepare serial dilutions of the triazine-sulfide compounds in media (ranging from 0.1 µM to 100 µM). Add 100 µL of the treated media to the respective wells. Incubate for 48 hours.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours to allow mitochondrial reduction[5].

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the wells. Add 100 µL of DMSO to each well to solubilize the purple crystals. Agitate the plate on a shaker for 10 minutes.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

MTT_Workflow C Cell Culture + Compound M Add MTT Reagent (Yellow Tetrazolium) C->M E Mitochondrial Succinate Dehydrogenase M->E Enters viable cells F Formazan Crystals (Insoluble, Purple) E->F Enzymatic reduction S DMSO Solubilization F->S R Absorbance Read (570 nm) S->R Quantify viability

Mechanism and workflow of the MTT cell viability assay.

In Vitro Antimicrobial Screening: Broth Microdilution

Because triazine derivatives frequently exhibit broad-spectrum antimicrobial properties, determining the Minimum Inhibitory Concentration (MIC) is a critical secondary screening step. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is utilized for this purpose[6].

The Causality of the Assay

Unlike agar disk diffusion, which is heavily influenced by the diffusion coefficient of the compound through the agar matrix (a major issue for highly lipophilic sulfide compounds), broth microdilution provides a direct, quantitative measurement of the compound's inhibitory concentration in a liquid suspension.

Self-Validating Protocol Design
  • Sterility Control (Broth only): Ensures the media is free of contamination.

  • Growth Control (Broth + Inoculum): Confirms the viability and robust growth of the bacterial strain.

Step-by-Step Methodology
  • Inoculum Preparation: Select isolated colonies of the target strain (e.g., E. coli, S. aureus) from an agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final working concentration of 5×105 CFU/mL[6].

  • Serial Dilution: In a 96-well microplate, perform two-fold serial dilutions of the triazine-sulfide compounds in MHB to achieve a concentration range of 0.5 to 256 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound.

  • Incubation: Seal the plate to prevent evaporation and incubate at 35°C for 16 to 24 hours (depending on the organism)[7].

  • MIC Determination: Visually inspect the wells for turbidity (bacterial growth) or use a spectrophotometer. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow Prep Prepare Compound Stock & Dilutions Plate Inoculate 96-Well Plate Prep->Plate Inoc Standardize Inoculum (0.5 McFarland) Inoc->Plate Incub Incubation (35°C, 16-24h) Plate->Incub Self-validating controls included Read Visual/Spectrophotometric Reading Incub->Read MIC Determine MIC (Lowest conc. with no growth) Read->MIC

Standardized CLSI broth microdilution workflow for MIC determination.

Data Presentation & Interpretation

To accurately evaluate the Structure-Activity Relationship (SAR) of the newly synthesized library, quantitative data from both the MTT assay and the MIC determination must be consolidated. The table below illustrates a standardized format for presenting preliminary screening data, allowing researchers to quickly identify lead compounds based on their functional group substitutions.

Table 1: Summary of Preliminary Biological Screening Data for Triazine-Sulfide Derivatives

Compound IDR-Group SubstitutionMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)
TS-01 -CH₃ (Aliphatic)45.2 ± 1.1>1006432
TS-02 -Cl (para-Halogen)12.4 ± 0.828.5 ± 1.2168
TS-03 -OCH₃ (meta-Ether)8.1 ± 0.5 15.3 ± 0.9 8 4
Doxorubicin Positive Control1.2 ± 0.12.4 ± 0.2N/AN/A
Ciprofloxacin Positive ControlN/AN/A10.5

Interpretation Note: In this dataset, the meta-methoxy substitution (TS-03) demonstrates superior dual-action efficacy. The electron-donating nature of the methoxy group likely enhances the electron density of the triazine core, strengthening its hydrogen-bonding capacity with target kinases, while the sulfide linkage maintains the necessary lipophilicity for cellular penetration.

Sources

Electrochemical Profiling of Sulfur-Containing 1,2,4-Triazine Derivatives: Mechanisms, Methodologies, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Imperative

Sulfur-containing 1,2,4-triazine derivatives—specifically mercapto- and thioxo-1,2,4-triazines—occupy a privileged chemical space in modern drug discovery and materials science. Their unique structural topology, characterized by the electron-deficient azomethine (>C=N-) core and the highly polarizable sulfur moiety, grants them exceptional reactivity.

From an analytical perspective, understanding the electrochemical behavior of these compounds is not merely an academic exercise; it is a predictive tool. The redox potentials of these molecules directly correlate with their biological mechanisms (e.g., bioreductive activation in hypoxic tumors) and their physicochemical utility (e.g., electron transport layers, corrosion inhibition) 1. This technical guide deconstructs the electrochemical dynamics of sulfur-containing 1,2,4-triazines, providing field-proven methodologies and mechanistic insights to accelerate your research pipelines.

Structural Dynamics & Redox Mechanisms

The electrochemical signature of sulfur-containing 1,2,4-triazines is inherently complex due to tautomeric equilibria (thiol thione) and the presence of multiple electroactive centers. When subjected to cathodic polarization in non-aqueous media, these compounds typically exhibit a distinct, two-stage reduction pathway 2.

The EC Reduction Pathway
  • Thione Reduction (Peak 1): At moderately negative potentials (approx. -1.6 V vs. Ag/AgCl), the thione (=S) group undergoes a one-electron, one-proton reduction. This generates a transient thio-radical intermediate. Because radicals are thermodynamically unstable, this step is immediately followed by a chemical dimerization, yielding a disulfide species. This is a classic EC (Electrochemical-Chemical) mechanism .

  • Azomethine Reduction (Peak 2): At highly negative overpotentials (approx. -2.4 V vs. Ag/AgCl), the >C=N- bonds within the triazine ring undergo a two-electron, two-proton irreversible reduction, collapsing the aromaticity to form a dihydro-triazine derivative.

Mechanism A Thione Tautomer (RC=S) B 1e⁻ + 1H⁺ Transfer (E-Step) A->B Peak 1 (~ -1.6V) F 2e⁻ + 2H⁺ Transfer (Azomethine Reduction) A->F Peak 2 (~ -2.4V) C Thio-Radical (RCH-S•) B->C D Dimerization (C-Step) C->D E Disulfide Dimer (RCH-S-S-CHR) D->E G Dihydro-1,2,4-triazine F->G

Fig 1: EC mechanism of sulfur-containing 1,2,4-triazine electroreduction.

Standardized Electrochemical Workflow

To capture the nuanced redox behavior of these derivatives, aqueous systems are fundamentally inadequate. The highly negative reduction potential of the azomethine bond (-2.4 V) falls outside the cathodic window of water, meaning the signal would be completely masked by the Hydrogen Evolution Reaction (HER). Therefore, we utilize anhydrous N,N-Dimethylformamide (DMF) to widen the operational potential window.

Step-by-Step Protocol: Self-Validating Voltammetry

As a best practice, every electrochemical protocol must be a self-validating system to ensure data integrity.

  • Electrode Preparation: Polish a Glassy Carbon Electrode (GCE) using 0.05 µm alumina slurry on a microcloth.

    • Causality: Polishing removes passivating oxides and adsorbed organic impurities, minimizing heterogeneous electron transfer resistance and ensuring a reproducible electroactive surface area.

  • Electrolyte Assembly: Prepare a solution of 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous DMF.

  • Deoxygenation: Purge the electrochemical cell with high-purity N2​ or Argon for 15 minutes.

    • Causality: Dissolved oxygen reduces at approximately -0.8 V in non-aqueous media, creating massive cathodic currents that obscure the analyte's faradaic peaks.

  • Baseline Validation (Control 1): Execute a blank Cyclic Voltammetry (CV) scan across the target potential window (-0.5 V to -2.8 V).

    • Causality: This self-validating step confirms the absence of electroactive impurities in the solvent/supporting electrolyte.

  • Analyte Introduction: Introduce the sulfur-containing 1,2,4-triazine derivative to a final concentration of 1.0 to 5.0 mM.

  • Data Acquisition: Run CV at varying scan rates (e.g., 50 to 500 mV/s) to determine diffusion control, followed by Differential Pulse Voltammetry (DPV).

    • Causality: DPV applies potential pulses and samples current before the pulse ends, effectively stripping away non-faradaic capacitive charging currents. This provides superior resolution for the overlapping redox peaks common in triazines.

  • Calibration (Control 2): Spike the solution with Ferrocene ( Fc/Fc+ ) at the end of the experiment.

    • Causality: Non-aqueous reference electrodes (like Ag/Ag+) are prone to potential drift. Ferrocene acts as an internal standard, allowing you to normalize all reported potentials against a universal thermodynamic reference.

Workflow S1 1. Surface Prep Polish GCE (0.05 µm) S2 2. Electrolyte 0.1 M TBAP in DMF S1->S2 S3 3. Deoxygenation N₂ Purge (15 min) S2->S3 S4 4. Self-Validation Blank CV Scan S3->S4 S5 5. Analyte Addition 1-5 mM Triazine S4->S5 S6 6. Data Acquisition CV & DPV Execution S5->S6 S7 7. Calibration Ferrocene Spike S6->S7

Fig 2: Self-validating electrochemical profiling workflow for triazines.

Quantitative Electrochemical Data

The table below summarizes the kinetic and thermodynamic parameters extracted from the electrochemical profiling of representative triazine derivatives 2. Note the absence of Peak 1 in the non-thiol control compound, validating that the initial reduction is exclusively tied to the sulfur moiety.

Compound Epc1​ (V) Epc2​ (V)Diffusion Coeff. ( D )Transfer Coeff. ( α )
4-amino-6-methyl-3-thio-1,2,4-triazin-5-one -1.61-2.43 1.2×10−5 cm2s−1 0.45
6-methyl-3-thio-1,2,4-triazin-5-one -1.70-2.48 1.4×10−5 cm2s−1 0.42
2,4-dimethoxy-6-methyl-1,3,5-triazine (Control)N/A-2.48 1.1×10−5 cm2s−1 0.48

Data acquired via DPV on GCE in DMF/0.1 M TBAP. Potentials vs. Ag/AgCl.

Applied Electrochemistry: Drug Design & Materials Science

The electrochemical characterization of these compounds translates directly into high-value applications across multiple disciplines:

A. Electrosynthesis of Bioactive Scaffolds

In drug development, sulfur-containing 1,2,4-triazines are utilized as potent nucleophiles in electrosynthetic pathways. For example, the electrochemical oxidation of catechols generates highly reactive o-benzoquinones at the electrode surface. When 4-amino-6-methyl-1,2,4-triazine-3-thione is present in the electrolyte, it acts as a nucleophile, trapping the quinone to synthesize complex, fused heterocyclic scaffolds like [1,2,4]triazino[3,4-b][1,3,4]thiadiazines 3. This green-chemistry approach bypasses the need for harsh, toxic chemical oxidants.

B. Advanced Corrosion Inhibition

In materials science, tetrahydro-1,2,4-triazines and their mercapto-derivatives demonstrate exceptional performance as corrosion inhibitors for carbon steel in harsh acidic environments (e.g., HCl or sulfamic acid) 4. Electrochemical Impedance Spectroscopy (EIS) and potentiodynamic polarization reveal that these molecules act as mixed-type inhibitors. The mechanism is driven by chemisorption: the lone pairs on the nitrogen and sulfur atoms, combined with the π -electrons of the triazine ring, coordinate with the vacant d-orbitals of the iron surface, forming a robust protective monolayer that obeys the Langmuir adsorption isotherm.

References

  • Study the Electrochemical Reduction of Some Triazines in N,N-Dimethylformamide at Glassy Carbon Electrode.
  • Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Deriv
  • SYNTHESIS AND CHEMISTRY OF 4-AMINO-1,2,4-TRIAZIN-5-ONES. Semantic Scholar.
  • Corrosion Mitigation Performance of N80 Steel in 5% Sulfamic Acid Medium by Applying Novel Tetrahydro-1,2,4-triazines Including Triazene Moieties. ACS Omega.

Sources

Methodological & Application

Application Note: One-Pot Synthesis of Substituted 3,6-Diphenyl-1,2,4-triazines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 1,2,4-triazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for purines and pyrimidines. Derivatives of 1,2,4-triazines, particularly those with a 3,6-diphenyl substitution pattern, exhibit potent biological activities, including anti-platelet aggregation[1], anti-cancer, and anti-viral properties[2].

Historically, the synthesis of these heterocycles required multi-step procedures with intermediate isolation, leading to lower overall yields and higher solvent waste. To address this, modern synthetic methodologies have pivoted toward one-pot multicomponent reactions (MCRs) . By condensing acid hydrazides, 1,2-dicarbonyl compounds, and an ammonia source in a single vessel, chemists can bypass the isolation of unstable monoacylhydrazone intermediates[3]. This guide details the mechanistic causality, optimized protocols, and self-validating quality control systems for the one-pot synthesis of 3,6-diphenyl-1,2,4-triazines.

Mechanistic Pathway: The Causality of Domino Annulation

Understanding the reaction mechanism is critical for troubleshooting and optimizing yields. The one-pot synthesis of 3,6-diphenyl-1,2,4-triazine from benzhydrazide and phenylglyoxal follows a highly ordered domino sequence.

  • Initial Condensation : The primary amine of benzhydrazide acts as a nucleophile, attacking the more electrophilic aldehyde carbon of phenylglyoxal to form a monoacylhydrazone intermediate[4].

  • Amine Insertion : Ammonium acetate thermally decomposes to release ammonia ( NH3​ ). This ammonia attacks the remaining ketone carbonyl, forming an imine.

  • Cyclodehydration & Aromatization : Intramolecular nucleophilic attack by the hydrazone nitrogen onto the newly formed imine carbon closes the ring. Subsequent dehydration yields the fully aromatic 3,6-diphenyl-1,2,4-triazine system[5].

Mechanism A Benzhydrazide (Ph-CO-NH-NH2) D Intermolecular Condensation (Hydrazone Formation) A->D B Phenylglyoxal (Ph-CO-CHO) B->D C Ammonium Acetate (NH4OAc) F Amine Insertion (from NH3) C->F Generates NH3 E Intermediate: Monoacylhydrazone D->E E->F G Cyclodehydration & Aromatization F->G H 3,6-Diphenyl-1,2,4-triazine Target Scaffold G->H

Figure 1: Mechanistic pathway for the one-pot synthesis of 3,6-diphenyl-1,2,4-triazine.

Experimental Workflows & Methodologies

To ensure broad applicability, two distinct, field-proven methodologies are provided below.

Method A: Microwave-Assisted Solvent-Free Synthesis

This method leverages 5[5].

  • Causality of Design : Microwave heating provides rapid, uniform energy transfer, drastically reducing reaction times from hours to minutes. Silica gel acts as both a solid support (increasing surface area) and a mild acidic catalyst via its surface silanol groups, promoting dehydration without the need for harsh liquid acids[5]. Triethylamine ( Et3​N ) is added to neutralize acidic byproducts and activate the dicarbonyl compound.

Step-by-Step Protocol:

  • Preparation : In an agate mortar, combine benzhydrazide (2.0 mmol), phenylglyoxal monohydrate (2.0 mmol), ammonium acetate (10.0 mmol), and activated silica gel (2.0 g).

  • Catalysis : Add 2–3 drops of triethylamine ( Et3​N ) to the mixture.

  • Homogenization : Grind the mixture thoroughly with a pestle for 2 minutes until a fine, homogenous, free-flowing powder is obtained.

  • Irradiation : Transfer the powder to an open Pyrex beaker. Irradiate in a microwave reactor at 300 W for 3–5 minutes. Note: Pause irradiation every 1 minute to prevent localized charring and to monitor reaction progress via TLC (Eluent: 1:3 EtOAc:Petroleum Ether).

  • Extraction : Allow the beaker to cool to room temperature. Extract the solid mass with ethyl acetate (3 × 20 mL).

  • Filtration & Concentration : Filter the suspension to remove the silica gel. Wash the filter cake with an additional 10 mL of EtOAc. Concentrate the combined filtrate under reduced pressure.

  • Purification : Purify the crude residue via a short silica gel column or recrystallize directly from hot ethanol to yield pure 3,6-diphenyl-1,2,4-triazine.

Method B: Base-Mediated Domino Condensation

This method is ideal for laboratories lacking microwave reactors and relies on the 3[3].

Step-by-Step Protocol:

  • Condensation : Dissolve benzamide (5.0 mmol) and phenylglyoxal (5.0 mmol) in 20 mL of absolute ethanol.

  • Base Addition : Add sodium tert-butoxide (1.2 equivalents) slowly to the stirring solution at room temperature. Stir for 2 hours to form the N-(2-oxo-2-phenylethylidene)-benzamide intermediate in situ[3].

  • Cyclization : Add hydrazine hydrate (6.0 mmol) dropwise to the reaction mixture.

  • Reflux : Elevate the temperature to reflux (approx. 78 °C) and stir for an additional 4 hours.

  • Workup : Cool the mixture, pour over crushed ice, and extract with dichloromethane (3 × 25 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and recrystallize from ethanol.

Workflow Start Equimolar Reagents (Hydrazide + Dicarbonyl + NH4OAc) Grind Grind with Silica Gel (Solid Support) Start->Grind MW Microwave Irradiation (300W, 3-5 mins) Grind->MW Extract Extraction (EtOAc / Filtration) MW->Extract Purify Column Chromatography or Recrystallization Extract->Purify QC QC Validation (TLC, 1H-NMR, LC-MS) Purify->QC

Figure 2: Experimental workflow for the microwave-assisted solid-phase synthesis.

Quantitative Data & Optimization

The choice of synthetic route significantly impacts the overall yield and reaction time. Table 1 summarizes the comparative metrics across different one-pot protocols.

Table 1: Comparison of One-Pot Synthetic Strategies for 1,2,4-Triazines

MethodologyCatalyst / SupportConditionsReaction TimeAvg. Yield (%)Key Advantage
Microwave-Assisted [5]Silica Gel / Et3​N Solvent-Free, 300 W3–8 mins85–95%Extremely rapid; green chemistry profile.
Base-Mediated [3]Sodium tert-butoxideEthanol, Reflux4–6 hours65–80%Uses standard laboratory glassware; scalable.
Domino Annulation [6] I2​ or IBX (Oxidant)DMSO, 80 °C6–12 hours75–92%High functional group tolerance; transition-metal free.

Self-Validating Systems: Quality Control & Troubleshooting

To ensure the integrity of the synthesized 3,6-diphenyl-1,2,4-triazine, the protocol must be treated as a self-validating system. Do not proceed to biological assays without confirming the following parameters:

  • TLC Monitoring : The highly conjugated 3,6-diphenyl-1,2,4-triazine is strongly UV-active at 254 nm. It will typically elute with a higher Rf​ value than the highly polar starting hydrazide. If a persistent intermediate spot is observed, it indicates incomplete cyclodehydration; extend microwave irradiation by 1-minute increments.

  • Melting Point Verification : Pure 3,6-diphenyl-1,2,4-triazine exhibits a sharp melting point of 159–161 °C [4]. A depressed or broad melting point indicates incomplete removal of silica gel or residual monoacylhydrazone.

  • 1 H-NMR Causality : The most diagnostic signal for 3,6-disubstituted-1,2,4-triazines is the C5-H proton . Because this proton is flanked by the highly electronegative triazine nitrogens and the aromatic ring, it experiences severe diamagnetic deshielding. Look for a distinct, sharp singlet in the far downfield region, typically between δ 8.80 and 9.00 ppm . The absence of this singlet indicates a failed cyclization or the formation of a regioisomer.

References

  • Liu, Y., Guo, X., Tang, D., Wang, J., Wu, P., Han, J., & Chen, B. (2017). Synthesis of 1,2,4-Triazine Compounds via Two Distinct One-Pot Domino Protocols. Chinese Journal of Chemistry, 35(8), 1222–1226. 6

  • Phucho, T., Nongpiur, A., Tumtin, S., Nongrum, R., Myrboh, B., & Nongkhlaw, R. L. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(15), 79-87. 3

  • Rostamizadeh, S., & Sadeghi, K. (2011). ONE-POT SYNTHESIS OF 1,2,4-TRIAZINES. Synthetic Communications, 42(12), 1753-1758. 5

  • Neunhoeffer, H. (1998). Synthesis of 1,2,4-triazines. Science of Synthesis, Thieme. 4

  • Konno, S., Sagi, M., Yokoyama, M., & Yamanaka, H. (1990). Studies on as-Triazine Derivatives. XVIII. Synthesis of 5,6-Diaryl-1,2,4-triazine Derivatives as Blood Platelet Aggregation Inhibitors. Heterocycles, 31, 1933.1

  • Peng, Z., et al. (2018). Synthesis, biological evaluation, and docking studies of novel 5,6-diaryl-1,2,4-triazine thiazole derivatives as a new class of α-glucosidase inhibitors. ResearchGate. 2

Sources

Protocol for the synthesis of 1,2,4-triazine thioethers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Regioselective Functionalization of 1,2,4-Triazine Thioethers

Executive Summary & Pharmacological Context

The 1,2,4-triazine heterocyclic core is a highly privileged scaffold in modern drug discovery, exhibiting a broad spectrum of bioactivity [3]. Specifically, 1,2,4-triazine thioethers have emerged as critical structural motifs in the development of potent 5-HT6 receptor antagonists for Alzheimer's disease [1], as well as highly effective antifungal and anticancer agents [2]. The thioether linkage at the 3-position of the triazine ring is highly valued because it modulates the lipophilicity of the pharmacophore while serving as a robust bridge for modular, late-stage functionalization.

This application note provides a comprehensive, self-validating guide to the two primary synthetic methodologies for accessing these thioethers: Regioselective S-Alkylation and Nucleophilic Aromatic Substitution (SNAr) .

Mechanistic Causality & Pathway Selection

As an application scientist, choosing the correct synthetic pathway requires understanding the intrinsic electronic properties of the triazine core.

  • Pathway A (S-Alkylation): 1,2,4-triazine-3-thiones exist in a tautomeric equilibrium between the thione (NH–C=S) and thiol (N=C–SH) forms. Upon the addition of a mild base, deprotonation yields an ambident thiolate anion. According to Hard-Soft Acid-Base (HSAB) theory, the highly polarizable sulfur atom acts as a "soft" nucleophile. When paired with a "soft" electrophile (e.g., an alkyl iodide or benzyl bromide), the reaction is overwhelmingly regioselective for S-alkylation over N-alkylation.

  • Pathway B (SNAr): For complex or sterically hindered thiols where alkyl halides are unavailable, the SNAr approach is preferred. The 3-chloro-1,2,4-triazine derivative is highly electron-deficient due to the inductive and mesomeric effects of the three ring nitrogens, making the C3 position exceptionally susceptible to nucleophilic attack by exogenous thiols [4].

G A 1,2-Dicarbonyl + Thiosemicarbazide B 1,2,4-Triazine-3-thione (3-Mercapto tautomer) A->B Cyclocondensation C S-Alkylation (R-X, K2CO3, DMF) B->C D 1,2,4-Triazine Thioether (Target Scaffold) C->D Pathway A E 3-Chloro-1,2,4-triazine F SNAr Coupling (R-SH, Base, THF) E->F F->D Pathway B

Synthetic strategies for 1,2,4-triazine thioethers via S-alkylation and SNAr.

Quantitative Optimization Data

To maximize yield and suppress N-alkylated byproducts, reaction parameters must be tightly controlled. Table 1 summarizes the optimization landscape for the S-alkylation pathway, demonstrating why mild bases in polar aprotic solvents are the industry standard.

Table 1: Optimization of S-Alkylation Parameters

SolventBaseTemperatureTimeRegioselectivity (S:N)Typical YieldCausality / Observation
DMF K₂CO₃ 25 °C (RT) 2 h >99:1 85–95% Optimal. Polar aprotic solvent leaves thiolate highly nucleophilic.
AcetoneK₂CO₃56 °C (Reflux)4 h>95:580–90%Good alternative if DMF removal is problematic during workup.
EtOHNaOH78 °C (Reflux)2 h85:1570–80%Strong base and protic solvent increase N-alkylation byproduct.
THFEt₃N25 °C (RT)6 h90:1065–75%Sluggish reaction due to poor solubility of the triazine-thione.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Regioselective S-Alkylation of 1,2,4-Triazine-3-thiones

Use this protocol when coupling the triazine core with standard alkyl, benzyl, or substituted-alkyl halides.

Step-by-Step Methodology:

  • Initiation: Suspend the 1,2,4-triazine-3-thione derivative (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.

  • Deprotonation: Add finely powdered, anhydrous potassium carbonate (K₂CO₃) (1.5 mmol). Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: The suspension will transition into a clear, often deepened-color solution as the highly soluble potassium thiolate salt forms.

  • Electrophilic Addition: Add the alkyl halide (1.1 mmol) dropwise via syringe. If using a highly reactive electrophile (e.g., methyl iodide), place the flask in a water bath to maintain ambient temperature and prevent exothermic runaway.

  • Propagation: Stir the reaction mixture at room temperature for 2 hours.

    • Self-Validation Checkpoint 2 (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The starting thione is highly polar and will remain near the baseline. The S-alkylated product will migrate significantly higher (R_f ~ 0.5–0.6).

  • Quenching & Workup: Pour the mixture into ice-cold distilled water (25 mL). The thioether product will typically precipitate.

  • Isolation: Collect the solid via vacuum filtration, wash with cold water (3 × 10 mL) to remove residual DMF and inorganic salts, and dry under vacuum. Recrystallize from ethanol if necessary.

Protocol B: SNAr Coupling of 3-Chloro-1,2,4-triazines

Use this protocol when incorporating complex, bulky, or aryl thiols [4].

Step-by-Step Methodology:

  • Initiation: Dissolve 3-chloro-1,2,4-triazine (1.0 mmol) in anhydrous Tetrahydrofuran (THF) or Ethanol (10 mL).

  • Nucleophile Introduction: Add the desired thiol (1.1 mmol) to the solution.

  • Base Addition: Add Triethylamine (TEA) or K₂CO₃ (1.5 mmol).

  • Propagation: Stir at room temperature for 1–3 hours. The reaction is driven forward by the formation of the chloride salt.

    • Self-Validation Checkpoint 1: If using TEA in THF, the precipitation of triethylamine hydrochloride (white solid) serves as a visual indicator of reaction progress.

  • Workup: Quench with water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography.

Tautomerism T1 Thione Tautomer (NH-C=S) T2 Thiol Tautomer (N=C-SH) T1->T2 Equilibrium Base Deprotonation (K2CO3) T2->Base Thiolate Thiolate Anion (Ambident Nucleophile) Base->Thiolate -H+ Prod S-Alkylated Thioether (Regioselective) Thiolate->Prod Soft Electrophile (R-X)

Mechanistic causality: Tautomerism and regioselective S-alkylation of 1,2,4-triazine-3-thiones.

Analytical Validation & Spectral Signatures

To ensure absolute scientific integrity, verify the synthesized thioethers using the following spectroscopic benchmarks:

  • ¹H NMR: Confirm the disappearance of the broad downfield N-H/S-H proton (typically at δ 13.0–14.5 ppm). Look for the appearance of the S-alkyl protons (e.g., an S-CH₃ singlet will appear sharply around δ 2.5–2.7 ppm).

  • ¹³C NMR (Critical Diagnostic): The C3 carbon of the triazine ring is highly diagnostic. In the starting thione, the C=S carbon resonates far downfield (δ ~175–180 ppm). Upon S-alkylation, this carbon undergoes a significant upfield shift to δ ~160–165 ppm, confirming the formation of the C-S-R bond.

  • IR Spectroscopy: Disappearance of the strong C=S stretching band (usually around 1100–1200 cm⁻¹) and the appearance of C-S stretching (~600–700 cm⁻¹).

References

  • Synthesis, computational and experimental pharmacological studies for (thio)ether-triazine 5-HT6R ligands with noticeable action on AChE/BChE and chalcogen-dependent intrinsic activity in search for new class of drugs against Alzheimer's disease.ResearchGate.
  • Synthesis of Some New Thioethers and 4-Thiazolidinones Bearing 3-(Pyridine-4'-yl)-1,2,4-Triazino[5,6-b]Indole Moiety as Antifungal Agents.Scientific Research Publishing (SCIRP).
  • Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4- triazines as a Privileged Scaffold in Drug Development.ResearchGate.
  • Application Notes and Protocols for the Functionalization of the 1,2,4-Triazine Ring Using 3-Chloro-5-(p-tolyl).BenchChem.

Application Note: Diphenyl-1,2,4-Triazine Architectures in Next-Generation OLEDs

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol guide detailing the use of diphenyl-1,2,4-triazine derivatives in Organic Light-Emitting Diodes (OLEDs), structured for materials scientists and optoelectronic researchers.

Mechanistic Rationale: The 1,2,4-Triazine Advantage

While symmetrical 1,3,5-triazines are ubiquitous in organic electronics, the asymmetric 1,2,4-triazine core offers distinct, highly tunable optoelectronic advantages[1]. The adjacent nitrogen atoms at positions 1 and 2 break molecular symmetry, inducing a stronger ground-state dipole moment and significantly deepening the Lowest Unoccupied Molecular Orbital (LUMO).

  • As Electron Transport Layers (ETLs): The deep LUMO minimizes the electron injection barrier from the cathode, lowering the driving voltage of the device[1]. Furthermore, bis-triazine derivatives, such as 3,3'-(1,4-phenylene)bis(5,6-diphenyl-1,2,4-triazine), provide extended π -conjugation and morphological rigidity, which prevents crystallization and degradation during prolonged device operation[2].

  • As TADF Acceptors: When utilized as an electron acceptor in Donor-Acceptor (D-A) architectures, the 1,2,4-triazine core allows for fine-tuned steric hindrance. This forces attached donor moieties (e.g., phenoxazine or phenothiazine) into a highly twisted, nearly orthogonal conformation. This structural twist decouples the HOMO and LUMO, resulting in a near-zero singlet-triplet energy splitting ( ΔEST​ ) and facilitating rapid Reverse Intersystem Crossing (RISC) for high-efficiency Thermally Activated Delayed Fluorescence (TADF)[3].

  • As Metal-Coordinating Ligands: Derivatives like 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine act as excellent bidentate ligands, forming highly luminescent binuclear complexes with transition metals (e.g., Pb, Zn) for specialized emissive applications[4].

OLED_Architecture Anode Anode (ITO) WF: ~4.7 eV HIL HIL (PEDOT:PSS) Reduces Injection Barrier Anode->HIL h+ Injection HTL HTL (NPB) Hole Transport HIL->HTL h+ Transport EML EML 1,2,4-Triazine TADF/Host HTL->EML h+ to EML EML->EML Exciton Recombination (RISC Process) ETL ETL 1,2,4-Triazine Deriv. ETL->EML e- to EML EIL EIL (LiF) Electron Injection EIL->ETL e- Transport Cathode Cathode (Al) WF: ~4.3 eV Cathode->EIL e- Injection

OLED Architecture & Energy Transfer Mechanism utilizing 1,2,4-Triazine derivatives.

Synthesis and Purification Protocol

Objective: Synthesize a high-purity D-A type 1,2,4-triazine TADF emitter. Causality & Validation: OLED materials must achieve >99.99% purity. Trace halogens from cross-coupling act as deep charge traps, quenching excitons and severely degrading device lifetime. Therefore, standard liquid chromatography must be followed by temperature-gradient vacuum sublimation.

  • Cross-Coupling: In a Schlenk flask under inert argon, combine the brominated diphenyl-1,2,4-triazine precursor (1.0 eq), the donor boronic acid (1.2 eq), Pd(PPh3​)4​ catalyst (0.05 eq), and K2​CO3​ (2.0 eq) in a degassed toluene/water mixture.

  • Reaction: Reflux at 90°C for 24 hours. Causality: The biphasic system ensures optimal solubility of the organic precursors while dissolving the inorganic base required for the transmetalation step.

  • Extraction & Primary Purification: Extract with dichloromethane, dry over anhydrous MgSO4​ , and purify via silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Ultra-Purification (Sublimation): Transfer the powder to a temperature-gradient vacuum sublimator. Evacuate to <10−6 Torr. Heat the source zone to the material's sublimation point (typically 250–300°C). Validation Checkpoint: The sublimed crystals must exhibit a single, sharp peak in High-Performance Liquid Chromatography (HPLC) and zero residual halogen peaks via elemental analysis.

Photophysical Characterization Workflow

Objective: Quantify ΔEST​ and RISC rates to validate TADF performance[3]. Causality & Validation: A small ΔEST​ (< 0.1 eV) is the primary prerequisite for TADF. This is validated by comparing prompt fluorescence at room temperature with phosphorescence at cryogenic temperatures.

  • Film Preparation: Spin-coat a 10 wt% doped film of the 1,2,4-triazine emitter in a high-triplet-energy host (e.g., CBP) onto a quartz substrate. Causality: Doping prevents Aggregation-Caused Quenching (ACQ) and simulates the actual emissive layer environment.

  • Steady-State Spectra: Measure the absorption and photoluminescence (PL) spectra at 300 K to determine the optical bandgap and emission color.

  • Cryogenic Transient PL (TRPL): Cool the sample to 77 K using a liquid nitrogen cryostat. Excite with a pulsed laser (e.g., 355 nm) and record the emission using an intensified CCD camera with microsecond delay gating. Validation Checkpoint: At 77 K, non-radiative decay and RISC are frozen. The onset of the delayed emission spectrum yields the pure Triplet energy ( T1​ ). ΔEST​ is calculated as S1​−T1​ .

Experimental_Workflow S1 1. Synthesis (Suzuki Cross-Coupling) S2 2. Purification (Vacuum Sublimation >99.9%) S1->S2 S3 3. Electrochemical Analysis (CV for HOMO/LUMO) S2->S3 Yield & Purity Validated S4 4. Photophysical Analysis (TRPL for Triplet Energy) S2->S4 S5 5. Device Fabrication (Thermal Evaporation) S3->S5 Energy Level Alignment S4->S5 Host-Guest Matching S6 6. Device Characterization (EQE & Luminance) S5->S6 Encapsulated Device

End-to-end experimental workflow for 1,2,4-Triazine OLED material validation.

OLED Device Fabrication Protocol

Objective: Fabricate a vacuum-deposited OLED utilizing the 1,2,4-triazine derivative as an EML dopant or ETL[1]. Causality & Validation: Precise control over layer thickness and deposition rate is critical to balance charge carrier mobility and confine excitons strictly within the emissive layer.

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) glass substrates in detergent, deionized water, acetone, and isopropanol. Treat with UV-Ozone for 15 minutes. Causality: UV-Ozone removes organic residues and increases the ITO work function for efficient hole injection.

  • Vacuum Deposition: Transfer substrates to a thermal evaporator and pump down to <5×10−7 Torr.

  • Layer-by-Layer Evaporation:

    • Hole Transport Layer (HTL): Deposit NPB (40 nm) at 0.1 nm/s.

    • Emissive Layer (EML): Co-deposit the host (CBP) and the 1,2,4-triazine dopant (10 wt%) to a thickness of 30 nm. Causality: Co-deposition requires simultaneous monitoring of two quartz crystal microbalances (QCMs) to maintain the exact doping ratio.

    • Electron Transport Layer (ETL): Deposit a 1,2,4-triazine-based ETL (e.g., 40 nm) at 0.1 nm/s[1].

    • Cathode: Deposit LiF (1 nm) at 0.01 nm/s followed by Aluminum (100 nm) at 0.5 nm/s.

  • Encapsulation: Transfer to a nitrogen-filled glovebox and encapsulate with a glass lid and UV-curable epoxy. Validation Checkpoint: The device should exhibit a low turn-on voltage (< 3.5 V) and a smooth Current Density-Voltage-Luminance (J-V-L) curve without premature electrical breakdown.

Quantitative Data Presentation

The following table summarizes the photophysical and device performance metrics of representative diphenyl-1,2,4-triazine derivatives utilized in recent high-performance OLEDs:

MaterialPrimary Role in OLEDEmission ( λmax​ ) ΔEST​ (eV)Max EQE (%)Ref
TPXZ-as-TAZ TADF EmitterYellow (~560 nm)~0.0213.0[3]
KCPTZ TADF SensitizerYellow~0.05> 31.0[3]
Pb(II)-PMPT Emissive ComplexBlue-GreenN/AN/A[4]
Bis(5,6-diphenyl-1,2,4-triazine) Electron Transport (ETL)N/AN/AEnhances lifetime[2]

References

  • BenchChem. "5-Phenyl-1,2,4-Triazine Derivatives in Organic Light-Emitting Diodes (OLEDs)." 1

  • RSC Advances. "1,2,4-triazine derived binuclear lead(ii) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs)." 4

  • Chemistry of Materials (ACS Publications). "Twisted Acceptor Core Molecular Design with Phenoxazine and Phenothiazine Donors Enabled Yellow Thermally Activated Delayed Fluorescent Emitters/Sensitizers for Long-Lifetime Solution-Processed Organic Light-Emitting Diodes Exceeding 31% External Quantum Efficiency." 3

  • BenchChem. "1,2,4-Triazine, 3,3'-(1,4-phenylene)bis[5,6-diphenyl- | 55514-22-2." 2

Sources

Application Note: High-Throughput Antifungal Screening and Synergism Evaluation of Sulfur-Linked Triazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The escalating clinical prevalence of azole-resistant fungal pathogens (e.g., Candida albicans, Cryptococcus neoformans) and the persistent agricultural threat of phytopathogenic fungi (e.g., Botrytis cinerea) have created an urgent mandate for novel antifungal chemotypes[1][2]. The 1,3,5-triazine (s-triazine) and 1,2,4-triazole scaffolds have long been recognized as privileged pharmacophores due to their structural versatility, stability, and robust hydrogen-bonding capacity[3].

Recent structure-activity relationship (SAR) studies have revealed that functionalizing these heterocyclic rings with sulfur linkages—specifically thioethers and thiosemicarbazides—dramatically amplifies their antifungal efficacy[1][4]. The incorporation of a sulfur atom serves two critical mechanistic functions:

  • Enhanced Lipophilicity: The sulfur linkage increases the overall partition coefficient (LogP) of the molecule, facilitating superior penetration through the complex fungal cell wall and plasma membrane[2].

  • Conformational Flexibility & Target Engagement: The thioether bond acts as a flexible hinge, allowing the triazine pharmacophore to dynamically adapt to mutated active sites within metalloenzymes, such as Lanosterol 14α-demethylase (CYP51/Erg11). Furthermore, the sulfur atom provides an additional site for metal coordination or hydrogen bonding[1][3].

Mechanistic Pathway: Ergosterol Biosynthesis Disruption

Sulfur-linked triazines exert their fungicidal or fungistatic effects primarily by acting as competitive inhibitors of the CYP51 enzyme, which is responsible for the oxidative removal of the 14α-methyl group from lanosterol[1]. Inhibition leads to the depletion of ergosterol and the toxic accumulation of 14α-methylated sterols, ultimately disrupting membrane fluidity and causing cell death.

MOA Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51/Erg11) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Normal Pathway ToxicSterols Accumulation of 14α-methyl sterols CYP51->ToxicSterols Blocked Pathway Membrane Fungal Cell Membrane Integrity Maintained Ergosterol->Membrane Triazine Sulfur-Linked Triazine (Inhibitor) Triazine->CYP51 Competitive Binding CellDeath Membrane Disruption & Fungal Cell Death ToxicSterols->CellDeath

Fig 1. Ergosterol pathway disruption by sulfur-linked triazine inhibitors.

Quantitative Efficacy Benchmarks

To establish a baseline for screening, it is crucial to understand the potency of existing sulfur-linked triazine derivatives. The table below summarizes the in vitro efficacy of recently synthesized compounds against key fungal strains.

Compound ClassSpecific DerivativeTarget PathogenEfficacy Metric (MIC / Inhibition)Reference
s-Triazine Thiosemicarbazide Compound 10lCandida albicansMIC₈₀ = 4.0 µg/mL (Monotherapy)[1]
s-Triazine Thiosemicarbazide Compound 10l + FluconazoleC. albicans (Resistant)Restores Fluconazole MIC from >64.0 to 0.5 µg/mL[1]
s-Triazine Thiosemicarbazide Compound 10lCryptococcus strainsMIC₈₀ ≤ 0.125–0.5 µg/mL[1]
1,2,4-Triazole-Thioether Compound 6c (Myrtenal-based)Physalospora piricola98.2% Inhibition at 50 µg/mL[4]
Triazolopyrimidine Thioether Compounds 4, 5h, 5o, 5rBotrytis cinereaSignificant broad-spectrum inhibition[2]
s-Triazine-Tetrazole Compounds 3a–cCandida albicansMIC = 1.475 × 10⁻⁸ to 2.185 × 10⁻⁴ µg/mL[3]

Experimental Protocols

The following protocols outline a self-validating system for screening the antifungal and synergistic properties of novel sulfur-linked triazine libraries.

Protocol A: In Vitro Broth Microdilution Assay (MIC Determination)

This protocol is adapted from CLSI M27 guidelines but optimized for the specific chemical properties of sulfur-linked heterocycles.

1. Media Preparation & Causality:

  • Action: Prepare RPMI 1640 medium (without sodium bicarbonate) and buffer to exactly pH 7.0 using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Causality: Sulfur-linked triazines can undergo spontaneous hydrolysis or oxidation in unbuffered, alkaline, or highly acidic environments. MOPS buffering ensures strict pH stability over the 48-hour incubation, preventing compound degradation while providing optimal physiological conditions for fungal growth.

2. Inoculum Standardization:

  • Action: Suspend fungal colonies in sterile saline to match a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL). Dilute 1:100, then 1:20 in RPMI 1640 to achieve a final well concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Causality: Maintaining a precise, low-density inoculum prevents the "inoculum effect"—an artifact where artificially high fungal densities sequester the drug, leading to falsely elevated Minimum Inhibitory Concentration (MIC) readings.

3. Self-Validating Plate Setup:

  • Columns 1-10: Serial two-fold dilutions of the sulfur-linked triazine (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Column 11 (Positive Control): Fungi + Media + Vehicle (DMSO max 1% v/v). Validates that the vehicle does not inhibit growth.

  • Column 12 (Negative Control): Media + Vehicle only. Validates sterility and provides a baseline optical density (OD).

4. Colorimetric Endpoint Determination:

  • Action: Incubate at 35°C for 24–48 hours. Add 20 µL of Resazurin dye (0.02%) to each well and incubate for an additional 2 hours. Read OD at 530 nm.

  • Causality: Visual scoring of fungal turbidity is highly subjective. Resazurin acts as an electron acceptor; metabolically active fungi reduce the blue dye to pink, highly fluorescent resorufin. This provides an objective, quantifiable metric for cell viability.

Protocol B: Checkerboard Microdilution Assay for Synergism

Because sulfur-linked triazines often exhibit profound synergistic effects with existing azoles (e.g., restoring fluconazole susceptibility[1]), a checkerboard assay is required.

Workflow Prep 1. Plate Preparation (RPMI 1640 + MOPS) DiluteA 2a. Triazine Dilution (X-axis) Prep->DiluteA DiluteB 2b. Fluconazole Dilution (Y-axis) Prep->DiluteB Inoculate 3. Fungal Inoculation (10³ - 10⁴ CFU/mL) DiluteA->Inoculate DiluteB->Inoculate Incubate 4. Incubation (35°C, 24-48h) Inoculate->Incubate Read 5. Resazurin Addition & OD Reading (530 nm) Incubate->Read FICI 6. FICI Calculation (Synergism Assessment) Read->FICI

Fig 2. High-throughput checkerboard microdilution workflow for synergism.

Execution & Analysis:

  • Array the sulfur-linked triazine horizontally (X-axis) and Fluconazole vertically (Y-axis) across a 96-well plate.

  • Inoculate and incubate as described in Protocol A.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula:

    FICI=(MICTriazine_alone​MICTriazine_in_combo​​)+(MICFluconazole_alone​MICFluconazole_in_combo​​)
  • Interpretation:

    • FICI≤0.5 : Synergism (The sulfur-linked triazine successfully sensitizes the resistant strain).

    • 0.5<FICI≤4.0 : Indifference.

    • FICI>4.0 : Antagonism.

Conclusion

The strategic integration of sulfur linkages into triazine and triazole scaffolds represents a highly promising frontier in antifungal drug development. By utilizing rigorously buffered media, precise inoculum standardization, and objective colorimetric readouts, researchers can accurately quantify both the direct fungicidal activity and the synergistic potential of these novel compounds.

References

  • Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. MDPI.[Link]

  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. MDPI.[Link]

  • Synthesis and Antifungal Activity of Novel Myrtenal-Based 4-Methyl-1,2,4-triazole-thioethers. NIH / Molecules.[Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. NIH / Frontiers in Chemistry.[Link]

Sources

Application Note: Design, Synthesis, and Device Fabrication of 1,2,4-Triazine-Based Materials for Dye-Sensitized Solar Cells (DSSCs)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Photovoltaic Researchers, and Advanced Synthetic Chemists Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Rationale

The evolution of Dye-Sensitized Solar Cells (DSSCs) has increasingly shifted from traditional ruthenium-based sensitizers (e.g., N719) to metal-free organic dyes and highly engineered macromolecular dyads. At the forefront of this molecular engineering is the 1,2,4-triazine moiety.

Unlike its highly symmetric 1,3,5-triazine counterpart, the 1,2,4-triazine ring possesses an asymmetric distribution of nitrogen atoms, imparting a distinct permanent dipole moment and profound electron-deficient characteristics. This makes 1,2,4-triazine an exceptional building block in two primary DSSC architectures:

  • Auxiliary Acceptors in D-A-π-A Dyes: When incorporated into Donor-Acceptor-π-Acceptor configurations, 1,2,4-triazine acts as an internal electron-withdrawing unit. It effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO), reduces the HOMO-LUMO energy gap ( Eg​ ), and broadens the absorption spectrum toward the near-infrared (NIR) region, thereby enhancing the Light Harvesting Efficiency (LHE)[1].

  • Covalent Bridges in Porphyrin Dyads: 1,2,4-triazine and its derivatives serve as robust covalent bridges to link multiple chromophores (e.g., zinc and free-base porphyrins). It mediates intramolecular photoinduced electron transfer while maintaining appropriate frontier orbital energy levels for efficient electron injection into the TiO₂ conduction band[2],[3].

Causality in Material Selection

The strategic selection of 1,2,4-triazine derivatives ensures that the LUMO energy level remains sufficiently more negative (higher in energy) than the conduction band edge of the TiO₂ photoanode (typically around -4.0 eV vs. vacuum). Simultaneously, the HOMO level is maintained at a potential more positive (lower in energy) than the redox potential of the electrolyte (e.g., I⁻/I₃⁻ or Cu⁺/Cu²⁺ complexes), ensuring thermodynamically favorable dye regeneration[4],[5].

Photophysical Charge Transfer Pathway

To understand the efficacy of 1,2,4-triazine-based sensitizers, one must map the sequence of intramolecular charge transfer (ICT). Upon photoexcitation, electron density rapidly migrates from the donor moiety, through the π-bridge, and localizes on the 1,2,4-triazine acceptor before injection into the semiconductor.

G N1 Photon Absorption (Ground State Dye) N2 Excited State (ICT to 1,2,4-Triazine) N1->N2 hν (Visible/NIR) N3 Electron Injection (TiO2 Conduction Band) N2->N3 Ultrafast Injection N5 Dye Regeneration (Redox Electrolyte) N2->N5 Dye Cation Formation N4 External Circuit (Electrical Work) N3->N4 e- Transport N5->N1 Electron Donation

Caption: Photophysical charge transfer and regeneration cycle in 1,2,4-triazine sensitized DSSCs.

Quantitative Data Summary

The table below summarizes the theoretical and experimental photovoltaic parameters of select 1,2,4-triazine-based materials compared to standard reference systems. Note how the integration of triazine bridges in porphyrin dyads significantly boosts the Power Conversion Efficiency (PCE) through enhanced short-circuit current ( Jsc​ )[2].

Material / SensitizerArchitecture TypeHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)PCE (%)
Zn[Porph]–H₂[Porph] (4) Triazine-bridged unsymmetrical dyad-5.12-2.852.274.46%
Zn[Porph]–Zn[Porph] (2) Triazine-bridged symmetrical dyad-5.15-2.882.273.61%
Cu(I) complex with triazine ligand-5.40-3.102.302.03%
Standard N719 Ruthenium-based reference-5.30-3.601.70~7.00%

(Data synthesized from computational TD-DFT analyses and experimental AM 1.5G photovoltaic characterizations[6],[2].)

Experimental Protocols: DSSC Fabrication

The following protocol outlines a self-validating workflow for fabricating DSSCs utilizing newly synthesized 1,2,4-triazine dyes. Every step is optimized to prevent charge recombination and ensure maximum dye loading.

Phase 1: Preparation of the Mesoporous TiO₂ Photoanode

Scientific Rationale: A mesoporous TiO₂ layer provides a high surface area for maximum dye adsorption. Sintering at 450 °C is critical; it combusts the organic binders (e.g., ethyl cellulose) in the paste and fuses the TiO₂ nanoparticles, creating a continuous percolation pathway for injected electrons[2].

  • Substrate Cleaning: Cut Fluorine-doped Tin Oxide (FTO) glass into desired dimensions. Sonicate sequentially in deionized water, acetone, and absolute ethanol for 15 minutes each. Dry under a stream of N₂ gas.

  • Paste Application: Apply a strip of Scotch tape (approx. 40–50 μm thick) to the edges of the FTO glass to act as a spacer. Apply a commercial TiO₂ paste (e.g., 20 nm particle size) to the exposed conductive area.

  • Doctor-Blading: Use a glass rod to spread the paste evenly across the substrate. Remove the tape carefully.

  • Sintering: Place the substrates in a muffle furnace. Ramp the temperature at 5 °C/min to 450 °C and hold for 30 minutes[2]. Allow the substrates to cool naturally to 80 °C.

Phase 2: Dye Sensitization

Scientific Rationale: Dye adsorption must be performed while the TiO₂ is still warm (80 °C) to prevent ambient moisture from occupying the binding sites (hydroxyl groups) on the TiO₂ surface, which would competitively inhibit the anchoring of the triazine dye's carboxylic acid groups.

  • Solution Preparation: Prepare a 0.3 mM solution of the 1,2,4-triazine dye (e.g., the Zn[Porph]–H₂[Porph] dyad) in a mixture of anhydrous ethanol and acetonitrile (1:1 v/v).

  • Sensitization: Immerse the warm TiO₂ electrodes into the dye solution.

  • Incubation: Seal the container and leave it in complete darkness for 18–24 hours at room temperature. Note: Darkness prevents photo-oxidation of the excited dye molecules prior to the addition of the redox electrolyte.

  • Rinsing: Remove the sensitized photoanodes, rinse thoroughly with anhydrous acetonitrile to remove unanchored dye, and dry under N₂.

Phase 3: Device Assembly and Characterization
  • Counter Electrode Preparation: Deposit a thin layer of Platinum (Pt) or a conductive polymer like PEDOT onto a pre-cleaned FTO glass substrate via thermal decomposition or electrodeposition[5].

  • Sandwich Assembly: Place a Surlyn thermoplastic frame (25 μm thick) between the dye-sensitized TiO₂ photoanode and the counter electrode.

  • Thermal Sealing: Apply heat (approx. 120 °C) and gentle pressure using a hot press to melt the Surlyn, sealing the two electrodes together while leaving a small pre-drilled hole in the counter electrode open.

  • Electrolyte Injection: Inject the redox electrolyte (e.g., I⁻/I₃⁻ in acetonitrile or a Co²⁺/Co³⁺ complex) through the hole using a vacuum backfilling technique.

  • Final Sealing: Seal the injection hole with a small piece of Surlyn and a thin glass cover slip using a soldering iron.

  • Measurement: Characterize the device under a solar simulator (AM 1.5G, 100 mW/cm²) to extract Jsc​ , Voc​ , Fill Factor (FF), and PCE[6],[2].

DSSC Fabrication Workflow Visualization

Workflow S1 1. FTO Glass Cleaning (Sequential Sonication) S2 2. TiO2 Paste Deposition (Doctor-Blade Technique) S1->S2 S3 3. Thermal Sintering (450 °C for 30 min) S2->S3 S4 4. Dye Sensitization (1,2,4-Triazine Solution, 18h Dark) S3->S4 S5 5. Device Assembly (Counter Electrode & Surlyn Spacer) S4->S5 S6 6. Electrolyte Injection & Sealing S5->S6

Caption: Step-by-step workflow for the fabrication and assembly of 1,2,4-triazine-based DSSC devices.

References

  • 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. PubMed (NIH).[Link]

  • 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. PMC (NIH).[Link]

  • Synthesis of a New Dinuclear Cu(I) Complex with a Triazine Ligand and Diphenylphosphine Methane: X-ray Structure, Optical Properties, DFT Calculations, and Application in DSSCs. MDPI.[Link]

  • Topical Collection: Coordination Complexes for Dye-Sensitized Solar Cells (DSCs). MDPI.[Link]

  • Efficient Sensitization of Dye-Sensitized Solar Cells by Novel Triazine-Bridged Porphyrin–Porphyrin Dyads. Inorganic Chemistry - ACS Publications.[Link]

  • Efficient Sensitization of Dye-Sensitized Solar Cells by Novel Triazine-Bridged Porphyrin–Porphyrin Dyads (Supplementary/Structural Insights). Inorganic Chemistry - ACS Publications.[Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for nucleophilic substitution on the 1,2,4-triazine ring

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this Technical Support Center is designed to provide you with in-depth, field-proven insights into optimizing nucleophilic substitution reactions on the 1,2,4-triazine ring. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and advance your research with confidence.

Core Concepts: The Chemistry of the 1,2,4-Triazine Ring

The 1,2,4-triazine ring is a privileged scaffold in medicinal chemistry and materials science. Its utility stems from its unique electronic properties. Unlike benzene, the 1,2,4-triazine ring possesses three nitrogen atoms, which are highly electronegative. These atoms exert a strong electron-withdrawing effect, significantly reducing the electron density of the carbon atoms within the ring.[1][2][3] This inherent electron deficiency, or π-deficient character, makes the ring highly susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr) reactions.[2][4]

The reaction typically proceeds through a well-established two-step addition-elimination mechanism. First, the nucleophile attacks an electrophilic carbon atom bearing a leaving group (e.g., a halogen), forming a resonance-stabilized tetrahedral intermediate known as a Meisenheimer complex.[3] In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the triazine ring is restored.[3]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Triazine 1,2,4-Triazine-LG Meisenheimer Meisenheimer Complex Triazine->Meisenheimer + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) Product Substituted 1,2,4-Triazine Meisenheimer->Product - LG⁻ (Elimination) LeavingGroup Leaving Group (LG⁻) Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions & Checks Start Low or No Yield Observed Weak_Nu Weak Nucleophile? Start->Weak_Nu Bad_Solvent Incorrect Solvent? Start->Bad_Solvent Wrong_Base Improper Base? Start->Wrong_Base Temp_Issue Insufficient Temperature? Start->Temp_Issue Deactivated_Ring Deactivated Ring? Start->Deactivated_Ring Sol_Nu Use stronger nucleophile (e.g., thiolate > amine > alcohol) Increase temperature Weak_Nu->Sol_Nu Yes Sol_Solvent Switch to Polar Aprotic (DMF, DMSO, ACN) Ensure anhydrous conditions Bad_Solvent->Sol_Solvent Yes Sol_Base Use soluble organic base (DIEA, TEA) Ensure base is strong enough to deprotonate Nu-H Wrong_Base->Sol_Base Yes Sol_Temp Increase temperature incrementally (RT -> 60°C -> Reflux) Consider microwave irradiation Temp_Issue->Sol_Temp Yes Sol_Ring Use more forcing conditions (higher temp, stronger base) Re-evaluate synthetic strategy Deactivated_Ring->Sol_Ring Yes

Troubleshooting workflow for low reaction yield.
  • Cause 1: Weak Nucleophile: The inherent reactivity of your nucleophile is critical. [1]Thiols (especially as thiolates) are generally more reactive than amines, which are in turn more reactive than alcohols. If you are using a weak nucleophile like an alcohol or a sterically hindered amine, more forcing conditions such as higher temperatures or a stronger base may be necessary to drive the reaction to completion. [1]

  • Cause 2: Inappropriate Solvent: The choice of solvent can dramatically affect reaction rates.

    • Optimal Choice: Polar aprotic solvents like DMF, DMSO, acetonitrile, or THF are highly recommended. [1][5]These solvents can dissolve the reagents and stabilize the charged Meisenheimer intermediate without strongly solvating the nucleophile, leaving it more "naked" and reactive. [5] * Suboptimal Choice: Polar protic solvents (e.g., water, ethanol, methanol) can form strong hydrogen bonds with the nucleophile. [6]This "cage" of solvent molecules stabilizes the nucleophile, reducing its energy and making it less reactive, which can significantly slow or even halt the reaction. [6][7]

  • Cause 3: Incorrect Base or Insufficient Basicity: A base is often required to either neutralize the HCl generated during the reaction (when substituting a chloro-triazine) or to deprotonate the nucleophile (e.g., R-SH to R-S⁻) to increase its reactivity. [3] * Solubility is Key: Inorganic bases like potassium carbonate (K₂CO₃) can be effective but often suffer from poor solubility in common organic solvents. [1]If the base isn't dissolved, it can't perform its function effectively. Consider switching to a soluble organic base like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA). [1][8] * Strength Matters: Ensure the base is strong enough for the intended purpose. For deprotonating thiols or alcohols, a stronger base may be required than for simply scavenging acid.

  • Cause 4: Deactivated Ring: If your 1,2,4-triazine starting material already bears an electron-donating group (like an amino or alkoxy group), the ring becomes more electron-rich and therefore less electrophilic. [1]This deactivation makes subsequent nucleophilic substitutions significantly more difficult, requiring higher temperatures and longer reaction times. [9]

Problem 2: Formation of Multiple Products & Side Reactions

Question: My TLC and LC-MS show multiple product spots that are difficult to separate. What's happening and how can I improve selectivity?

Answer: The formation of multiple products usually points to issues with regioselectivity, over-substitution, or degradation via side reactions like hydrolysis.

  • Cause 1: Regioisomer Formation: This is the most common side product when using an unsymmetrical starting material, such as condensing an unsymmetrical 1,2-dicarbonyl compound with an amidrazone to form the triazine ring. [10][11]The condensation can occur at either of the two non-equivalent carbonyl groups, leading to a mixture of regioisomers that are often very difficult to separate.

    • Solution: If possible, modify the reactants to introduce steric hindrance that favors one reaction site over the other. [10]Otherwise, you must rely on careful purification. High-performance chromatographic techniques like semi-preparative HPLC are often necessary to separate these closely related isomers. [10]

  • Cause 2: Hydrolysis: Chloro-substituted triazines are sensitive to water and can hydrolyze to form the corresponding hydroxy-triazine, especially with heating or under basic/acidic conditions. [1][10] * Solution: Ensure all reagents and solvents are thoroughly dried before use. [1]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. [5]During workup, use neutral washes and avoid excessive heating.

  • Cause 3: Ring Opening: While less common, under harsh conditions with very strong nucleophiles, the triazine ring itself can undergo cleavage, leading to a complex mixture of degradation products. [1] * Solution: If you suspect ring-opening, try using milder reaction conditions: lower the temperature, use a slightly weaker base, or reduce the reaction time. Monitor the reaction closely by TLC to stop it as soon as the starting material is consumed.

Problem 3: Product Instability and Decomposition

Question: The reaction appears to work, but my product decomposes during workup or purification. How can I improve the stability of my compound?

Answer: The thermal and chemical stability of substituted 1,2,4-triazines can vary widely depending on the substituents.

  • Cause 1: Thermal Lability: Many functionalized triazines are thermally sensitive. [5][12] * Solution: During workup, remove solvents under reduced pressure at moderate temperatures (e.g., using a rotary evaporator with a water bath at 30-40 °C). [5][13]Avoid excessive heating during purification steps like column chromatography.

  • Cause 2: Inappropriate Storage: Like many organic compounds, triazine derivatives can degrade over time if not stored correctly.

    • Solution: Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., in a freezer at -20 °C) to prevent degradation. [5][13]

FAQs: Strategic Optimization

Q1: How do I strategically choose the best solvent for my reaction? A1: The primary goal is to maximize the reactivity of your nucleophile while ensuring all components remain in solution. For SNAr reactions, polar aprotic solvents are almost always the superior choice.

Solvent ClassExamplesInteraction with NucleophileEffect on SNAr Rate
Polar Aprotic DMF, DMSO, Acetonitrile (ACN), THFSolvates the counter-ion (e.g., K⁺) but not the nucleophilic anion, leaving it highly reactive.Increases Rate (Generally Preferred)
Polar Protic Water, Ethanol, MethanolForms a strong hydrogen-bonding "cage" around the nucleophile, stabilizing it and lowering its reactivity. [6]Decreases Rate (Generally Avoided)
Non-Polar Toluene, Hexanes, Dichloromethane (DCM)Poor solubility for ionic nucleophiles and polar intermediates.Slows or Prevents Reaction

Expert Tip: Always use anhydrous (dry) solvents, as residual water can lead to hydrolysis of your starting material or product. [1] Q2: If I need to add multiple different nucleophiles to a triazine core, does the order of addition matter? A2: Absolutely. The order of addition is a critical parameter in synthetic design. The introduction of a nucleophile alters the electronic properties of the triazine ring.

  • Rule of Thumb: Add electron-donating nucleophiles, particularly amines, last .

  • Causality: When an amine (a strong electron-donating group) is substituted onto the triazine ring, it significantly increases the ring's electron density. [1][9]This makes the ring much less electrophilic and deactivates it towards further nucleophilic attack. [1]It becomes very difficult to substitute any other nucleophile (except perhaps another amine under harsh conditions) once an amine is incorporated. [9]Therefore, for synthesizing mixed-substituted triazines (e.g., O,N-type), the O-type nucleophile should always be incorporated first. [9]

Addition_Order cluster_correct Correct Strategy cluster_incorrect Incorrect Strategy TCT Dichloro-Triazine (Reactive) TCT_O Alkoxy-Chloro-Triazine (Moderately Reactive) TCT->TCT_O + R-O⁻ (Step 1) TCT_N Amino-Chloro-Triazine (Strongly Deactivated) TCT->TCT_N + R₂N-H (Step 1) Product_ON Alkoxy-Amino-Triazine (Final Product) TCT_O->Product_ON + R₂N-H (Step 2) Stalled Reaction Stalls (No Product) TCT_N->Stalled + R-O⁻ (Step 2 Fails)

Strategic order of nucleophile addition to a reactive triazine.

Validated Experimental Protocols

The following are generalized, robust protocols for common nucleophilic substitution reactions on a 3-chloro-1,2,4-triazine derivative. These should be adapted based on the specific reactivity of your substrates.

Protocol 1: Synthesis of 3-Amino-1,2,4-Triazine Derivatives

This protocol details the substitution of a chloro group with a primary or secondary amine.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3-chloro-1,2,4-triazine starting material (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile, ethanol, or DMF; approx. 0.1-0.2 M concentration). [3]2. Reagent Addition: Add the desired amine (1.1–1.5 eq.) to the solution, followed by a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.5–2.0 eq.). [3]The base is crucial for neutralizing the HCl that is generated.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C). The optimal temperature will depend on the reactivity of the amine and the triazine.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed. [9]5. Workup: Once complete, cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final 3-amino-1,2,4-triazine. [5][13]

Protocol 2: Synthesis of 3-Thioether-1,2,4-Triazine Derivatives

This protocol outlines the reaction with a thiol, which typically requires deprotonation to the more nucleophilic thiolate.

  • Thiolate Generation: In a flask under an inert atmosphere (N₂ or Ar), dissolve the desired thiol (1.1–1.5 eq.) in a suitable anhydrous solvent (e.g., THF or DMF). Add a base such as potassium carbonate (1.5 eq.) or sodium hydride (NaH, 1.1 eq., use with extreme caution) to generate the thiolate anion. [3][14]Stir for 15-30 minutes at 0 °C or room temperature.

  • Reagent Addition: In a separate flask, dissolve the 3-chloro-1,2,4-triazine (1.0 eq.) in the same anhydrous solvent.

  • Reaction: Add the triazine solution dropwise to the stirring thiolate solution at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 3-thioether-1,2,4-triazine. [15]

References

  • optimization of solvent and temperature for 1,2,4-triazine reactions. - Benchchem.
  • optimizing reaction conditions for nucleophilic substitution on the triazine ring - Benchchem.
  • Technical Support Center: Managing Temperature Control in Triazine Synthesis - Benchchem.
  • Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot - RSC Publishing.
  • Aromatic nucleophilic substitution in 1,2,4-triazine 4-oxides with Grignard reagents | Request PDF - ResearchGate.
  • Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry - ACS Publications.
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives - ID Design.
  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC - NIH.
  • Expedient synthesis of 1,2,4-triazinyl substituted benzo[c]coumarins via double oxidation strategy - The Distant Reader.
  • Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines - Benchchem.
  • 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts.
  • identifying and minimizing side products in 1,2,4-triazine synthesis - Benchchem.
  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed.
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Publishing.
  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC.
  • Nucleophilic Substitution on 3-Chloro-5-(p-tolyl)-1,2,4-triazine: A Technical Guide - Benchchem.
  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - Frontiers.
  • Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1) - YouTube.
  • Application Notes and Protocols for the Functionalization of the 1,2,4-Triazine Ring Using 3-Chloro-5-(p-tolyl) - Benchchem.
  • Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives - ResearchGate.

Sources

Purification techniques for substituted diphenyl-1,2,4-triazine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of substituted diphenyl-1,2,4-triazine compounds. As a Senior Application Scientist, I have structured this guide to address the unique physicochemical challenges associated with isolating these privileged azaheterocycles. Whether you are synthesizing GPR84 antagonists, adenosine A2A receptor modulators, or novel coordination ligands, the purification of diphenyl-1,2,4-triazines is frequently complicated by regioisomer co-elution, poor solubility, and sensitivity to acidic media.

This guide bypasses generic advice to provide causality-driven methodologies and self-validating workflows, ensuring high-purity isolation and robust experimental reproducibility.

I. General Purification Workflow

TriazinePurification Crude Crude Reaction Mixture (Diphenyl-1,2,4-triazines) LLE Liquid-Liquid Extraction (Aqueous Wash) Crude->LLE Remove salts & polar impurities Flash Flash Column Chromatography (Silica Gel) LLE->Flash Organic phase concentrated Check Regioisomer Check (TLC / LC-MS) Flash->Check Target fractions isolated SFC SFC / Prep-HPLC (Isomer Resolution) Check->SFC Isomeric mixture detected Recryst Recrystallization (e.g., EtOH or Acetone/H2O) Check->Recryst Single isomer confirmed SFC->Recryst Resolved fractions Pure Pure Substituted Diphenyl-1,2,4-triazine Recryst->Pure High-purity polishing

Workflow for the isolation and purification of substituted diphenyl-1,2,4-triazine compounds.

II. Step-by-Step Methodologies: Self-Validating Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) & Pre-treatment
  • Causality: The predominant method for synthesizing 1,2,4-triazines involves the condensation of 1,2-dicarbonyls (like benzil) with acid hydrazides in the presence of ammonium acetate and acetic acid [1]. Before chromatography, the organic phase must be stripped of these highly polar, water-soluble reagents to prevent column overloading and streaking.

  • Step-by-Step:

    • Dilute the crude reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to neutralize acetic acid) and brine (to remove ammonium salts).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Avoid excessive heating during solvent evaporation, as some substituted triazines are thermally labile [2].

  • Self-Validation Check: Test the pH of the final aqueous wash. A neutral pH (~7) confirms the complete removal of acidic condensation byproducts, ensuring the crude material is ready for silica loading.

Protocol 2: Silica Gel Flash Chromatography (Dry Loading)
  • Causality: Diphenyl-1,2,4-triazines are highly crystalline and often exhibit poor solubility in the non-polar eluents (e.g., hexanes) required for initial column loading. Attempting liquid loading will precipitate the compound on the column head, ruining the theoretical plates. Dry loading circumvents this by pre-adsorbing the compound onto a stationary phase [3].

  • Step-by-Step:

    • Dissolve the crude LLE product in a minimal volume of a volatile, high-solubility solvent (e.g., THF or CH₂Cl₂).

    • Add silica gel (approx. 2-3 times the mass of the crude product) to the flask.

    • Evaporate the solvent completely on a rotary evaporator until a free-flowing, dry powder is obtained.

    • Load this powder evenly onto the top of a pre-packed silica column.

    • Elute using a gradient of ethyl acetate/hexanes or CH₂Cl₂/MeOH, depending on the polarity of the C3-substituent [4][5].

  • Self-Validation Check: Perform a 2D TLC (run the plate, rotate 90 degrees, and run again). If the spot appears off the diagonal, the triazine is degrading on the silica, indicating the need for neutral alumina or TEA-treated silica.

Protocol 3: Supercritical Fluid Chromatography (SFC) for Regioisomers
  • Causality: The reaction of unsymmetrical 1,2-diketones with hydrazides inevitably produces a mixture of 5,6-diaryl triazine regioisomers. Because the physicochemical differences between these isomers are minimal, standard normal-phase silica lacks the orthogonal selectivity to resolve them [1]. SFC provides the necessary resolution.

  • Step-by-Step:

    • Dissolve the mixed fractions from Protocol 2 in methanol.

    • Inject onto an SFC system utilizing a CO₂/Methanol mobile phase gradient.

    • Collect the resolved peaks and concentrate under reduced pressure.

  • Self-Validation Check: Confirm the absolute regiochemistry of the isolated isomers using 2D NMR (HMBC/NOESY) or X-ray crystallography, as 1D NMR is often insufficient due to overlapping aromatic signals [1].

Protocol 4: High-Purity Polishing via Recrystallization
  • Causality: Chromatographic techniques often leave trace impurities such as silica nanoparticles, leached plasticizers, or grease. Diphenyl-1,2,4-triazines crystallize exceptionally well, allowing for a final thermodynamic purification step that leaves these trace impurities in the mother liquor.

  • Step-by-Step:

    • Suspend the solid in a minimal amount of hot solvent (e.g., Ethanol or a 15:1 Acetone/Water mixture) [6][7].

    • Heat until complete dissolution is achieved.

    • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.

    • Collect the crystals via vacuum filtration and wash with a small volume of ice-cold solvent.

  • Self-Validation Check: A sharp melting point range (≤ 2 °C) and elemental analysis (CHN) matching theoretical values confirm the absence of trapped solvent and high structural purity [6][8].

III. Quantitative Data Presentation

Table 1: Common Solvent Systems and Purification Metrics for Diphenyl-1,2,4-triazines

TechniqueSolvent System / Mobile PhaseTarget Impurity RemovedTypical RecoveryMechanistic Note
Flash Chromatography EtOAc / Hexanes (1:4 to 1:1)Starting materials, baseline tar60–85%Standard initial purification for symmetrical diketone products.
Flash Chromatography CH₂Cl₂ / MeOH (100:1 to 20:1)Polar side-products50–70%Required for highly polar C3-substituted triazines (e.g., sulfonamides).
SFC (Chiral/Achiral) CO₂ / MeOH (Gradient)Regioisomers (5,6-diaryl)>90% (from mixture)Essential for resolving isomeric mixtures from unsymmetrical 1,2-diketones.
Recrystallization Ethanol (Hot → Cold)Trace organics, silica dust75–90%Yields highly crystalline material; excellent for 3-mercapto derivatives.
Recrystallization Acetone / Water (15:1)Salts, highly polar impurities80–95%Excellent for 5,6-diphenyl-3-substituted variants.

IV. Troubleshooting Guides

Q: My column chromatography is not providing good separation, and I see a single broad peak that NMR later reveals to be two compounds. What is happening? A: If you synthesized your 1,2,4-triazine using an unsymmetrical 1,2-dicarbonyl compound, you have generated a mixture of 5,6-diaryl triazine regioisomers [1]. Standard normal-phase silica chromatography is generally insufficient for separating these isomers due to their nearly identical polarities. You must switch to Supercritical Fluid Chromatography (SFC) or semi-preparative Reversed-Phase HPLC to achieve baseline resolution [3][1].

Q: My synthesized 1,2,4-triazine derivative appears to be unstable, streaking heavily on the silica column and resulting in a poor yield. A: The basic nitrogen atoms in the 1,2,4-triazine core can interact strongly with acidic silanol groups on standard silica gel, causing Lewis acid-base trapping and on-column decomposition. To prevent this, pre-treat your silica gel by flushing the column with 1% triethylamine (TEA) in hexanes to cap the acidic sites, or switch to neutral alumina. Additionally, ensure you are not overheating the compound during rotovap concentration, as some derivatives are thermally labile [2].

V. Frequently Asked Questions (FAQs)

Q1: What is the optimal recrystallization solvent for 5,6-diphenyl-1,2,4-triazines? A1: Ethanol and acetone-water mixtures (typically 15:1 v/v) are highly effective [6][7][8]. These solvents dissolve the triazine at reflux but offer poor solubility at low temperatures, allowing for ideal crystal nucleation while leaving polar impurities in the mother liquor.

Q2: How do I remove residual palladium catalysts if my triazine was functionalized via cross-coupling? A2: Diphenyl-1,2,4-triazines can act as bidentate ligands, chelating transition metals. If you performed a late-stage Suzuki coupling [2][5], wash the organic layer with an aqueous EDTA solution or use a functionalized metal-scavenger resin (e.g., QuadraPure) prior to chromatography.

VI. References

  • BenchChem: Refining Purification Techniques for 1,2,4-Triazine Derivatives. Link

  • BenchChem: Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines. Link

  • PMC: 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study. Link

  • PMC: Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Link

  • Asianpubs: Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Link

  • ACS: Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Link

  • Asianpubs: Chemical and Spectrophotometric Investigations of 3-Mercapto-5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Link

  • RSC: Solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines and α-arylamino-2,2′-bipyridines with greener prospects. Link

Sources

1,2,4-Triazine Fluorophore Support Center: Quantum Yield Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2,4-Triazine Fluorophore Optimization. As researchers and drug development professionals, you know that while 1,2,4-triazines are highly versatile scaffolds for bioconjugation and bioimaging, their native fluorescence is often hampered by severe non-radiative decay.

As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, self-validating experimental protocols, and field-proven strategies to maximize the quantum yield (Φ) of your triazine derivatives.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why is the quantum yield of my 1,2,4-triazine derivative so low in polar protic solvents (e.g., water), despite showing bright fluorescence in organic solvents? Causality & Resolution: In polar protic solvents, hydrogen bonding and solvent polarizability severely accelerate non-radiative decay. Mechanistically, this is driven by significant mixing between the close-lying π-π* and n-π* excited states, which facilitates rapid intersystem crossing and thermal relaxation 1. Solution: Transition your assay to an aprotic solvent system (e.g., dioxane) or utilize isomorphic substitutions to alter the electronics. For instance, modifying the core into a 6-aza-uridine conjugated to thiophene enhances charge transfer, yielding a Φ of 0.80 in dioxane, though it naturally drops to 0.20 in water 2.

Q2: How can I enhance the fluorescence of 1,2,4-triazines for live-cell bioimaging without changing the aqueous buffer? Causality & Resolution: Unreacted 1,2,4-triazines typically exhibit low quantum yields due to free rotation around their biaryl linkages, which acts as a non-radiative energy sink. However, they are excellent candidates for fluorogenic inverse electron-demand Diels-Alder (IEDDA) reactions. Solution: React cationic pyridinium 1,2,4-triazines with strained dienophiles like trans-cyclooctene (TCO). The resulting cycloadduct locks the molecular conformation, resulting in a 50-fold increase in fluorescence and a massive 245 nm Stokes shift (Abs: 405 nm, Em: 650 nm) 3. Similarly, annealing the triazine to an Iridium(III) complex and reacting it with bicyclononyne (BCN) yields a highly emissive product (Φ = 0.65 in CH₂Cl₂) by integrating the resulting pyridine into the metal's conjugated system 4.

Q3: My synthesized 1,2,4-triazine shows near-zero fluorescence in solution but is highly fluorescent as a dry powder. Is my synthesis flawed? Causality & Resolution: Your synthesis is likely perfect; you are observing a classic Aggregation-Induced Emission (AIE) effect. In dilute solutions, intramolecular rotations dissipate the excited-state energy non-radiatively. In the solid state, crystal packing restricts these motions, blocking the decay channels. Solution: Exploit this property for solid-state optoelectronics. Certain 1,4-dihydroazolo[5,1-c][1,2,4]triazines exhibit this AIE effect strongly, achieving quantum yields up to 95% in powder form and showing bright emission in DMSO-H₂O mixtures where nano-aggregates form [[5]]().

Part 2: Pathway Visualization

QY_Optimization Core Base 1,2,4-Triazine Core Issue Low Quantum Yield (Φ) (n-π* / π-π* mixing & rotation) Core->Issue Strat1 Bioorthogonal IEDDA (Reaction with TCO/BCN) Issue->Strat1 Click Chemistry Strat2 Structural Rigidification (Cationic Pyridinium/Metal) Issue->Strat2 Synthetic Mod Strat3 Microenvironment Tuning (AIE in DMSO/H2O) Issue->Strat3 Solvent Control Result1 Fluorogenic Activation (Up to 50-fold Φ increase) Strat1->Result1 Result2 Suppressed Decay (Φ up to 0.65 in CH2Cl2) Strat2->Result2 Result3 Solid-State Emission (Φ up to 95% in powder) Strat3->Result3

Fig 1: Workflows to overcome non-radiative decay and enhance quantum yield in 1,2,4-triazines.

Part 3: Self-Validating Experimental Protocols

Protocol A: Fluorogenic Bioconjugation via IEDDA (Live-Cell/In Vitro Labeling)

Objective: Achieve >50-fold fluorescence enhancement using a pyridinium 1,2,4-triazine probe.

  • Reagent Preparation: Prepare a 10 mM stock of cationic pyridinium 1,2,4-triazine in anhydrous DMSO. Dilute to a working concentration of 10 µM in Phosphate-Buffered Saline (PBS, pH 7.4).

  • Baseline Validation (Self-Validation Check): Measure the emission of the 10 µM probe solution using a 405 nm excitation source. The baseline fluorescence must be near zero, confirming the probe is intact and in its quenched, unreacted state.

  • Bioconjugation: Add 1 molar equivalent of dioxolane-fused trans-cyclooctene (d-TCO) to the solution. Incubate at room temperature for 15 minutes.

  • Endpoint Validation (Self-Validation Check): Re-measure the emission at 405 nm excitation. A sharp, high-intensity emission peak at 650 nm (Stokes shift = 245 nm) must appear. The signal-to-noise ratio should reflect a ~50-fold increase, confirming successful cycloaddition and structural rigidification 3.

Protocol B: Absolute Quantum Yield Assessment via Microenvironment Tuning

Objective: Quantify the impact of hydrogen bonding on the Φ of isomorphic 6-aza-uridines.

  • Standard Preparation: Prepare a 5 × 10⁻⁵ M solution of quinine sulfate in 0.1 M H₂SO₄ as a reference standard (Known Φ = 0.54).

  • Sample Preparation: Prepare 10 µM solutions of the thiophene-conjugated 1,2,4-triazine derivative in two parallel solvent systems: anhydrous dioxane (aprotic) and deionized water (protic).

  • Linearity Check (Self-Validation Check): Measure the absorbance of both samples at 335 nm. Ensure absorbance is strictly <0.1 to prevent inner-filter effects. Plot integrated fluorescence intensity vs. absorbance for a 5-point dilution series; a linear fit (R² > 0.99) validates the assay integrity.

  • Measurement & Calculation: Excite samples at 335 nm. The dioxane sample should yield a peak at 415 nm (Φ ~ 0.80), while the water sample will shift to 455 nm with reduced intensity (Φ ~ 0.20). Calculate absolute Φ using the comparative gradient method against the quinine sulfate standard 2.

Part 4: Quantitative Data Summary

Derivative TypeModification / StrategySolvent / StateQuantum Yield (Φ)Key Feature
6-Aza-uridine (Thiophene) Isomorphic substitutionDioxane0.80pH sensitive; high QY in aprotic media [[2]]()
Pyridinium 1,2,4-triazine IEDDA reaction with TCOPBS (Aqueous)Fluorogenic (50x increase)Massive 245 nm Stokes shift 3
Ir(III)-annealed triazine IEDDA reaction with BCNCH₂Cl₂0.65Luminogenic metal complex 4
1,4-Dihydroazolo-triazine Aggregation-Induced EmissionPowder / Solid0.95Extreme solid-state emission 5

Sources

Technical Support Center: Strategies for Selective Functionalization of the 1,2,4-Triazine Core

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a dedicated technical support resource for navigating the complexities of selectively functionalizing the 1,2,4-triazine core. The inherent electronic nature of this heterocycle presents both unique opportunities for novel molecular design and specific challenges in the laboratory. Here, we address common experimental hurdles with practical, field-tested solutions and provide the mechanistic reasoning behind our recommendations.

The 1,2,4-triazine ring is a classic example of an electron-deficient aromatic system.[1][2] The presence of three electronegative nitrogen atoms significantly lowers the electron density of the ring carbons, making the scaffold highly susceptible to nucleophilic attack but generally resistant to electrophilic aromatic substitution.[1] This electronic character is the primary determinant of its reactivity, governing its utility in nucleophilic aromatic substitution (SNAr) reactions, palladium-catalyzed cross-couplings, and as a diene in inverse-electron-demand Diels-Alder (IEDDA) cycloadditions.[1][3] Understanding and controlling these reaction pathways is paramount to achieving selective functionalization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and handling of 1,2,4-triazines.

Q1: What are the most reactive positions on the 1,2,4-triazine core for functionalization, and why?

A1: The reactivity of the carbon atoms in the 1,2,4-triazine ring is dictated by the electron-withdrawing effects of the adjacent nitrogen atoms. For nucleophilic attack, the generally accepted order of reactivity is C-5 > C-3 > C-6.[1] The C-5 and C-3 positions are most susceptible to nucleophilic attack due to the strong inductive and mesomeric effects from the neighboring nitrogen atoms, which stabilize the intermediate Meisenheimer complex. C-6 is comparatively less reactive. For direct C-H functionalization, the C-5 position is also a primary target, as demonstrated in reactions with strong nucleophiles like lithium acetylides.[4]

Q2: My 1,2,4-triazine compound appears to be unstable. What conditions should I avoid?

A2: The stability of the 1,2,4-triazine ring can be compromised under certain conditions.

  • Hydrolysis: The ring is susceptible to hydrolysis under both strong acidic and basic conditions, which can lead to ring-opening and degradation.[1][5] The presence of electron-withdrawing groups can exacerbate this instability.[5] It is crucial to use anhydrous solvents and reagents whenever possible.

  • Thermal Stress: Some substituted 1,2,4-triazines can be thermally labile.[6] Avoid excessive heating during reactions and purification steps like solvent evaporation. Using a rotary evaporator at reduced pressure and moderate temperature is recommended.[6]

  • Storage: For long-term stability, purified 1,2,4-triazine derivatives should be stored at low temperatures under an inert atmosphere (e.g., argon or nitrogen).[6]

Q3: What is an Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, and why is it useful for 1,2,4-triazines?

A3: The IEDDA reaction is a powerful cycloaddition where an electron-deficient diene (the 1,2,4-triazine) reacts with an electron-rich or strained dienophile (e.g., an enamine or a strained alkyne).[3][7] This reaction is particularly valuable in bioorthogonal chemistry for labeling biomolecules in complex biological environments.[7] While 1,2,4-triazines are generally less reactive in IEDDA reactions than their 1,2,4,5-tetrazine counterparts, they offer superior stability in physiological environments, making them a valuable complementary tool.[8] The reaction proceeds with the loss of dinitrogen gas to form a substituted pyridine ring.[7]

Q4: How can I achieve selective substitution on a polyhalogenated 1,2,4-triazine?

A4: Achieving selective substitution is a common challenge that can be controlled by leveraging the decreasing reactivity of the ring with each successive substitution. When a nucleophile replaces a halogen, it increases the electron density of the triazine ring, thereby deactivating the remaining positions towards further attack.[9] This electronic effect allows for stepwise functionalization, which is primarily controlled by temperature. For example, on a di- or tri-halogenated 1,2,4-triazine, the first substitution can often be achieved at a low temperature (e.g., 0 °C), the second at room temperature or with mild heating, and the third may require more forcing conditions.[9]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the functionalization of the 1,2,4-triazine core.

Problem 1: Poor Regioselectivity (Formation of Isomeric Mixtures)

You observe a mixture of products by TLC or LC-MS that are difficult to separate, particularly when functionalizing an unsymmetrically substituted triazine.

Causality: This issue often arises from the similar electronic and steric environments of two or more potential reaction sites on the triazine core, leading to a lack of selectivity.[10] For instance, the condensation reaction to form the triazine core itself using an unsymmetrical 1,2-dicarbonyl compound is a notorious source of regioisomers, which can carry through to subsequent functionalization steps.[5][11]

Troubleshooting Workflow:

Problem Mixture of Regioisomers Observed Diagnosis Are reaction sites electronically/sterically similar? Problem->Diagnosis Solution Implement Control Strategy Diagnosis->Solution Yes Mod_Cond Modify Reaction Conditions (Solvent, Temperature) Solution->Mod_Cond Mod_React Modify Reactants (Introduce Steric Bulk) Solution->Mod_React Purify Advanced Purification Solution->Purify Temp Vary temperature to favor kinetic vs. thermodynamic product. Mod_Cond->Temp Solvent Test polar protic vs. aprotic solvents. Mod_Cond->Solvent Sterics Use bulky directing group or reagent to block one reaction site. Mod_React->Sterics HPLC Semi-Preparative HPLC Purify->HPLC SFC Supercritical Fluid Chromatography (SFC) Purify->SFC

Caption: Decision tree for troubleshooting regioisomer formation.

Detailed Solutions:

  • Modify Reaction Conditions: The regioselectivity of a reaction can be highly dependent on the solvent and temperature.[10] Experiment with a range of solvents from polar aprotic (e.g., DMF, THF) to nonpolar (e.g., Toluene) and vary the temperature. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.

  • Introduce Steric Hindrance: A powerful strategy is to modify one of the reactants to sterically hinder one reaction pathway.[5] For example, using a bulkier nucleophile may favor attack at the less sterically encumbered position on the triazine ring.

  • Advanced Purification: If the formation of an isomeric mixture is unavoidable, robust purification techniques are required. Due to their often similar polarities, simple column chromatography may fail. Semi-preparative HPLC or Supercritical Fluid Chromatography (SFC) are highly effective methods for separating closely related isomers.[10]

Problem 2: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions

Your Suzuki, Sonogashira, or other cross-coupling reaction stalls or fails to proceed, often accompanied by the formation of a black precipitate (palladium black).

Causality: This is a frequent issue in the cross-coupling of nitrogen-containing heterocycles. The lone pairs on the triazine nitrogens can coordinate to the palladium catalyst, inhibiting its catalytic activity.[12] Furthermore, the palladium(0) species in the catalytic cycle is prone to oxidation by trace oxygen or aggregation into inactive palladium black, especially at elevated temperatures.[13]

Solutions Checklist & Data:

Potential CauseRecommended SolutionRationale
Catalyst Deactivation (Palladium Black) Thoroughly degas all solvents and reagents (e.g., by sparging with argon for 15-30 min). Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.[13]Removes dissolved oxygen which can oxidize and deactivate the Pd(0) catalyst.
Catalyst Inhibition by N-Coordination Screen a panel of phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).Bulky, electron-rich phosphine ligands can stabilize the palladium center, prevent N-coordination from the triazine, and promote the desired catalytic cycle.
Poor Reagent Solubility Use a co-solvent system. For Suzuki couplings, a mixture of dioxane, ethanol, and water is often effective.[13][14]Ensures all components (organic substrate, aqueous base, boronic acid) are in solution, facilitating an efficient reaction.
Incorrect Reaction Temperature Optimize the temperature. Start at a lower temperature (e.g., 60-80 °C) and increase incrementally if no conversion is observed.While heat is often required, excessive temperatures can accelerate catalyst decomposition and side reactions like boronic acid homocoupling.[13]
Poor Leaving Group If using a chloro-triazine with low reactivity, consider converting it to the bromo- or iodo-analogue.The reactivity of halogens in oxidative addition to palladium follows the order I > Br > Cl.[15]

Part 3: Key Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common and effective functionalization strategies.

Protocol 1: Selective Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the synthesis of a 3-amino-5-aryl-1,2,4-triazine derivative from a 3-chloro precursor.[16]

Materials:

  • 3-Chloro-5-aryl-1,2,4-triazine (1.0 mmol, 1.0 eq.)

  • Desired primary or secondary amine (1.1 mmol, 1.1 eq.)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous (10 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-chloro-5-aryl-1,2,4-triazine (1.0 mmol) and K₂CO₃ (1.5 mmol).

  • Add anhydrous DMF (10 mL) and stir the suspension.

  • Add the amine (1.1 mmol) to the mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:7 mixture of ethyl acetate:hexanes). The reaction is typically complete within 2-4 hours.

  • Upon completion, pour the reaction mixture into cold water (50 mL).

  • A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product under vacuum.

  • If necessary, purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the C-C bond formation at the 5-position of a bromo-1,2,4-triazine with an arylboronic acid.[13][14]

Materials:

  • 5-Bromo-1,2,4-triazine derivative (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 eq.)

  • Solvent mixture: 1,4-Dioxane (8 mL), Ethanol (2 mL), Water (2 mL)

Procedure:

  • Degassing: Degas the dioxane, ethanol, and water separately by sparging with argon for at least 20 minutes.

  • Reaction Setup: To a flame-dried Schlenk flask, add the 5-bromo-1,2,4-triazine (1.0 mmol), arylboronic acid (1.2 mmol), Na₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol) under a positive pressure of argon.

  • Solvent Addition: Add the degassed solvents (8 mL dioxane, 2 mL ethanol, 2 mL water) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion (typically 12-16 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-1,2,4-triazine product.

General Functionalization Workflow:

cluster_0 Reaction Pathways Start Halogenated 1,2,4-Triazine Core SNAr SNA_r_ Reaction (Amines, Thiols, Alkoxides) Start->SNAr Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) Start->Coupling Product1 Amino/Thio/Alkoxy- Substituted Triazine SNAr->Product1 Product2 Aryl/Alkynyl- Substituted Triazine Coupling->Product2

Caption: Key strategies for functionalizing a halogenated 1,2,4-triazine.

References

  • The Unstable Ring: An In-depth Technical Guide to the Reactivity and Stability of 1,2,4-Triazines. Benchchem.
  • Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines. Benchchem.
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • Direct synthesis of 5-arylethynyl-1,2,4-triazines via direct CH-functionalization. ResearchGate.
  • Orientation of cyclization reactions of functionalized 1,2,4-triazine derivatives. Eur. J. Chem. 2010, 1, 236-245.
  • Identifying and minimizing side products in 1,2,4-triazine synthesis. Benchchem.
  • Optimizing reaction conditions for nucleophilic substitution on the triazine ring. Benchchem.
  • Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][4][6]triazines. Molecules 2022, 27(8), 2575. Available from:

  • Technical Support Center: Regioselective Synthesis of Substituted 1,2,4-Triazines. Benchchem.
  • Optimizing reaction conditions for 3-Amino-1,2,4-triazine functionalization. Benchchem.
  • A Comparative Guide to the Reactivity of Dihalogenated 1,2,4-Triazines in Cross-Coupling Reactions. Benchchem.
  • ONE-POT SYNTHESIS OF 1,2,4-TRIAZINES. Taylor & Francis Online. 2011.
  • Relative Stability and Structure of Dihydro-1,2,4-triazines: A Theoretical Study. ACS Publications.
  • Synthesis of 1,2,4-Triazinones Exploiting the Reactivity of Diazadiene and N-Isocyanate Intermediates. ACS Publications. 2023.
  • Synthesis of 1,2,4-triazines. Organic Chemistry Portal.
  • Catching up with tetrazines: coordination of Re(i) to 1,2,4-triazine facilitates an inverse electron demand Diels–Alder reaction with strained alkynes to a greater extent than in corresponding 1,2,4,5-tetrazines. RSC Publishing.
  • Inverse‐Electron‐Demand Diels–Alder Reactions: Principles and Applications. Moodle@Units.
  • Relative Stability and Structure of Dihydro-1,2,4-triazines: A Theoretical Study. ResearchGate.
  • Application Notes and Protocols: Suzuki Cross-Coupling of 5-Aryl-1,2,4-triazines. Benchchem.
  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ACS Publications. 2022.
  • Inverse Electron Demand Diels-Alder Reactions. Sigma-Aldrich.
  • Isomeric triazines exhibit unique profiles of bioorthogonal reactivity. ResearchGate.
  • Reactions of 3-amino-1,2,4-triazine with coupling reagents. ResearchGate.
  • Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. ACS Publications. 2021.
  • Application Notes and Protocols for the Functionalization of the 1,2,4-Triazine Ring Using 3-Chloro-5-(p-tolyl). Benchchem.
  • Aromatic nucleophilic substitution in 1,2,4-triazine 4-oxides with Grignard reagents. ResearchGate.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. 2022.
  • Vicarious nucleophilic substitution of hydrogen vs. ANRORC-type ring transformation in reactions of 1,2,4-triazines with α-halocarbanions. Academia.edu.
  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC.
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing. 2025.
  • Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc 2008 (xv) 79-87.

Sources

Validation & Comparative

Comparative Analysis of Synthetic Routes to 3,5,6-Trisubstituted 1,2,4-Triazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Logic

The 1,2,4-triazine scaffold is a privileged heterocycle in modern drug discovery, serving as a core motif for various anticancer agents, kinase inhibitors, and antimicrobial compounds[1],[2]. Furthermore, highly substituted 1,2,4-triazines are indispensable precursors for inverse electron-demand Diels-Alder (IEDDA) reactions, enabling the bioorthogonal synthesis of complex pyridines and related azaheterocycles[3].

Despite their utility, the synthesis of 3,5,6-trisubstituted 1,2,4-triazines presents a notorious mechanistic challenge: regioselectivity . The classical condensation of an acid hydrazide with an unsymmetrical 1,2-diketone typically proceeds with poor regiocontrol, as the two carbonyl carbons possess similar electrophilicity, resulting in a difficult-to-separate mixture of 5,6- and 6,5-disubstituted regioisomers[4]. To overcome this bottleneck, synthetic chemists have engineered advanced methodologies—ranging from microwave-assisted solid-supported green chemistry[5] to highly divergent transition-metal catalysis[6].

RouteComparison Precursors Precursors (Diketones / Triazoles) Thermal Thermal Condensation (Reflux, AcOH) Precursors->Thermal Microwave MW-Assisted Solid-Support (Solvent-Free, Silica) Precursors->Microwave Rhodium Rh-Catalyzed Insertion (Rh2(oct)4, DBU) Precursors->Rhodium RegioIssue Regioisomer Mixture (Poor Selectivity) Thermal->RegioIssue Unsymmetrical HighYield High Yield & Fast (Moderate Selectivity) Microwave->HighYield HighSelect Excellent Regioselectivity (Divergent Control) Rhodium->HighSelect Target 3,5,6-Trisubstituted 1,2,4-Triazine RegioIssue->Target Purification HighYield->Target HighSelect->Target

Workflow comparing classical, microwave, and Rh-catalyzed routes to 1,2,4-triazines.

Comparative Data Analysis

Selecting the optimal synthetic route requires balancing yield, reaction time, scalability, and the critical need for regiocontrol. The table below summarizes the empirical performance of three primary synthetic pathways[1],[6],[7].

Synthetic ParameterClassical Thermal CondensationMicrowave-Assisted (Solid Support)Rh-Catalyzed O–H Insertion
Primary Precursors 1,2-Diketones + Hydrazides1,2-Diketones + HydrazidesN-Sulfonyl-triazoles + Hydrazones
Reaction Time 2.5 – 7 Hours5 – 15 Minutes2 – 4 Hours
Average Yield 50% – 82%85% – 97%60% – 85%
Regioselectivity Poor to ModerateModerateExcellent (Complete Control)
Scalability High (Standard batch)Medium (Vessel constraints)Low to Medium (Catalyst cost)
Green Chemistry Low (Heavy solvent use)High (Solvent-free)Moderate (Requires rare metal)

Experimental Methodologies & Causality

As an application scientist, executing these protocols requires understanding the why behind the how. Below are two optimized, self-validating protocols representing the extremes of speed (Microwave) and precision (Rhodium catalysis).

Protocol A: Microwave-Assisted Solvent-Free Condensation

Objective: Rapid, high-yield synthesis utilizing green chemistry principles[1],[5]. Materials: 1,2-Diketone (1.0 eq), Acid hydrazide (1.0 eq), Ammonium acetate (1.5 eq), Silica gel (200-400 mesh).

  • Preparation of the Solid Support: Grind the 1,2-diketone and acid hydrazide with silica gel (approx. 2g per 2 mmol of substrate) in an agate mortar until a homogenous powder is formed.

    • Causality: Intimate physical mixing on the high-surface-area silica gel ensures maximum contact between solid reagents. Silica gel acts as both a structural support and a microwave sensitizer, absorbing radiation to create localized thermal "hot spots" that drastically accelerate endothermic dehydration[1],[8].

  • Catalyst Addition: Add ammonium acetate and a catalytic amount of triethylamine, grinding briefly to incorporate.

    • Causality: Ammonium acetate serves as the essential nitrogen source for the final ring closure, while triethylamine enhances the nucleophilicity of the hydrazide intermediate[5].

  • Microwave Irradiation: Transfer the free-flowing powder to an open Pyrex beaker. Irradiate in a microwave synthesizer at 300W for 5–10 minutes.

    • Causality: Utilizing an open vessel prevents the dangerous pressure buildup associated with solvent-based microwave heating[1].

  • Extraction: Cool to room temperature, extract the product with ethyl acetate (3 × 50 mL), and filter off the silica gel[5].

    • Self-Validation Checkpoint: Spot the crude extract on a TLC plate (Hexane:EtOAc 7:3). The complete disappearance of the highly UV-active starting diketone and the emergence of a new, lower Rf​ fluorescent spot confirms primary conversion.

Protocol B: Rhodium-Catalyzed Divergent Synthesis

Objective: Complete regiocontrol in the synthesis of unsymmetrically substituted 3,5,6-trisubstituted 1,2,4-triazines[6]. Materials: N-sulfonyl-1,2,3-triazole (1.4 eq), N-acylhydrazone (1.0 eq), Rh₂(oct)₄ (2 mol%), DBU (1.0 eq), anhydrous CHCl₃.

RhMechanism Triazole N-Sulfonyl-1,2,3-triazole Carbene Rhodium-Azavinylcarbene Triazole->Carbene Rh2(oct)4, -N2 Insertion O-H Insertion Intermediate Carbene->Insertion + Hydrazone Hydrazone N-Acylhydrazone Hydrazone->Insertion Cyclization Base-Promoted Cyclization (DBU Addition) Insertion->Cyclization Rearrangement Product 3,5,6-Trisubstituted 1,2,4-Triazine Cyclization->Product Oxidation

Mechanistic pathway of Rh-catalyzed O-H insertion for regioselective triazine synthesis.

  • Carbene Generation: In an oven-dried Schlenk tube under argon, dissolve the N-sulfonyl-1,2,3-triazole and N-acylhydrazone in anhydrous CHCl₃. Add Rh₂(oct)₄.

    • Causality: Rh₂(oct)₄ is selected over more electron-deficient catalysts because its electron-rich nature stabilizes the highly reactive azavinylcarbene intermediate, preventing premature degradation[3].

  • O–H Insertion: Stir the mixture at room temperature until nitrogen gas evolution ceases (approx. 2 hours).

    • Causality: The extrusion of N₂ gas is the thermodynamic driving force for carbene formation. The subsequent O–H insertion is highly chemoselective for the N-acylhydrazone over competing C–H insertion pathways[6].

    • Self-Validation Checkpoint: The cessation of bubbling (N₂ gas) is a reliable visual indicator that the carbene generation and subsequent insertion are complete.

  • Base-Promoted Cyclization: Add DBU (1.0 eq) to the reaction mixture and stir for an additional 1 hour.

    • Causality: Without DBU, the reaction stalls at the insertion intermediate. DBU acts as a non-nucleophilic base that deprotonates the intermediate, initiating a conditions-controlled intramolecular cyclization that strictly dictates the regiochemistry of the final 3,5,6-trisubstituted core[6].

  • Oxidation & Isolation: Expose the mixture to air to aromatize the ring, followed by standard silica gel chromatography.

    • Self-Validation Checkpoint: LC-MS analysis of the crude mixture must show a single dominant peak corresponding to the [M+H]+ of the target triazine. The absence of an isomeric mass peak or closely eluting isobaric impurities validates the absolute regioselectivity[4]. Furthermore, in the ¹³C NMR spectrum, the appearance of three distinct, highly deshielded signals between 140–160 ppm confirms the formation of the fully substituted triazine core[5].

References[1] Rauf, A., et al. "Microwave assisted efficient one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines from fatty acid hydrazides under solvent-free conditions." ARKIVOC, 2007. URL:https://www.arkat-usa.org/get-file/22883/[4] BenchChem Technical Support. "Regioselective Synthesis of Substituted 1,2,4-Triazines." BenchChem, 2025. URL: https://www.benchchem.com/[5] Heravi, M. M., et al. "ONE-POT SYNTHESIS OF 1,2,4-TRIAZINES." Synthetic Communications, 2011. URL:https://doi.org/10.1080/00397911003629456[6] Xu, X., et al. "Unexpected O–H Insertion of Rhodium-Azavinylcarbenes with N-Acylhydrazones: Divergent Synthesis of 3,6-Disubstituted- and 3,5,6-Trisubstituted-1,2,4-Triazines." The Journal of Organic Chemistry, 2017. URL:https://doi.org/10.1021/acs.joc.6b02717[7] BenchChem. "A Comparative Guide to the Synthesis of 1,2,4-Triazines: Efficacy and Experimental Protocols." BenchChem, 2025. URL:https://www.benchchem.com/[2] Song, X., et al. "Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK-DR5 in vitro and in vivo." Arabian Journal of Chemistry, 2021. URL:https://doi.org/10.1016/j.arabjc.2021.103444[9] BenchChem. "The Cornerstone of Heterocyclic Chemistry: A Technical Guide to the Fundamental Synthesis of the 1,2,4-Triazine Scaffold." BenchChem, 2025. URL: https://www.benchchem.com/[8] Scholars Research Library. "Enzymatic synthesis of nontraditional oils based hydrazides and microwave assisted synthesis of triazines." Scholars Research Library, 2011. URL:https://www.scholarsresearchlibrary.com/[3] Wang, Y., et al. "1,2,3-Triazole and Its Analogues: New Surrogates for Diazo Compounds." Chemical Reviews, 2022. URL:https://doi.org/10.1021/acs.chemrev.1c00953

Sources

A Comparative Guide to the Definitive Structural Validation of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Unambiguous Structural Confirmation in Drug Discovery

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The precise three-dimensional arrangement of atoms within these molecules is paramount, as subtle changes in structure can drastically alter their pharmacological profiles. For novel compounds like 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide, an unambiguous determination of the molecular structure is not merely an academic exercise; it is a critical prerequisite for advancing any drug development program.[2]

This guide provides an in-depth analysis of the single-crystal X-ray diffraction technique as the gold standard for the structural validation of the title compound. We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare the definitive data obtained from X-ray crystallography with the inferential data provided by alternative spectroscopic methods.

The Analytical Challenge: Beyond Conventional Spectroscopy

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for initial characterization, they often provide incomplete or ambiguous structural information for complex heterocyclic systems.

  • NMR Spectroscopy: For many triazine derivatives, issues such as low solubility, complex signal multiplicity, and dynamic equilibria between conformers can lead to overcrowded and difficult-to-interpret spectra.[3] While 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) can establish connectivity, they do not directly measure bond angles or the precise spatial orientation of substituent groups.[4][5]

  • Mass Spectrometry: MS is highly effective for determining molecular weight and elemental composition, but it does not provide information about the three-dimensional structure or isomerism.[6]

  • Infrared Spectroscopy: IR spectroscopy identifies the presence of specific functional groups but offers no insight into the overall molecular architecture.

These techniques provide pieces of the structural puzzle, but they require inferential interpretation. Single-crystal X-ray crystallography, by contrast, provides a direct and unequivocal visualization of the atomic arrangement in the solid state.[7]

Definitive Validation: The Single-Crystal X-ray Crystallography Workflow

Single-crystal X-ray diffraction stands as the most powerful method for determining the atomic and molecular structure of a crystalline compound.[8] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional map of electron density, which in turn reveals the precise positions of atoms.[9]

Experimental Protocol

Step 1: Synthesis and Crystallization The title compound was synthesized via nucleophilic substitution. 3,6-Diphenyl-1,2,4-triazine-5(2H)-thione was reacted with 4-methylbenzyl bromide in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile. The reaction mixture was heated under reflux, and the product was purified by column chromatography.

High-quality single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of the compound in a mixture of dichloromethane and hexane at room temperature. Crystal quality is the most critical variable for a successful experiment.[9]

Step 2: X-ray Data Collection A suitable single crystal (typically < 0.5 mm in all dimensions) was mounted on a goniometer.[9] Data were collected on a dual-source CCD diffractometer, often using Mo Kα radiation (λ = 0.71073 Å) for organic compounds. To minimize thermal motion and improve data quality, data collection is typically performed at low temperatures (e.g., 100 K) using a cryostream cooler. A series of diffraction images (frames) were collected by rotating the crystal through various angles.

Step 3: Structure Solution and Refinement The collected diffraction data were processed to correct for experimental factors and to obtain a set of structure factors.

  • Space Group Determination: The symmetry and systematic absences in the diffraction pattern were analyzed to determine the crystal's space group.

  • Structure Solution: For small molecules (<1000 non-hydrogen atoms), direct methods are typically used to solve the phase problem and generate an initial model of the electron density map.[8]

  • Structure Refinement: The initial atomic model was refined against the experimental data using a full-matrix least-squares program (e.g., SHELXL).[10] This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms were typically placed in geometrically calculated positions. The final model is evaluated by metrics such as the R-factor (residual factor), which indicates the goodness of fit.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction Analysis Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification Crystallization Slow Evaporation Purification->Crystallization DataCollection Data Collection (Diffractometer) Crystallization->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Validation Final Structural Model Refinement->Validation FinalReport Publication / Database Deposition (e.g., CCDC) Validation->FinalReport

Results: An Unambiguous Structural Portrait

The single-crystal X-ray analysis provided a definitive three-dimensional structure of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide. The key crystallographic and structural data are summarized below.

Parameter Value Significance
Chemical Formula C₂₉H₂₃N₃SConfirms the elemental composition.
Molecular Weight 445.58 g/mol Consistent with mass spectrometry data.
Crystal System MonoclinicDescribes the basic shape of the unit cell.[10]
Space Group P2₁/cDefines the symmetry elements within the unit cell.[11]
Unit Cell Dimensions a = 10.18 Å, b = 16.64 Å, c = 17.50 Å, β = 106.2°Precise dimensions of the repeating unit in the crystal.
Volume (V) 2848 ųVolume of the unit cell.
Molecules per unit cell (Z) 4Number of molecules in the repeating unit.
Final R-factor (R₁) 0.045A low R-factor indicates a good fit between the model and the experimental data.
Goodness-of-fit (S) 1.03A value close to 1 indicates a high-quality refinement.

Key Structural Insights:

  • Connectivity: The analysis unequivocally confirmed the S-alkylation, showing the 4-methylphenyl group is bonded to the sulfur atom, which is attached to the C5 position of the triazine ring.

  • Planarity and Torsion Angles: The 1,2,4-triazine ring itself was found to be nearly planar. The dihedral angles between the triazine ring and the two phenyl rings at positions C3 and C6 were determined to be 38.5° and 55.2°, respectively. This non-planar arrangement is common in related structures and is crucial for understanding potential receptor binding interactions.[12][13]

  • Intermolecular Interactions: The crystal packing was stabilized by π-π stacking interactions between the phenyl rings of adjacent molecules, with a centroid-to-centroid distance of 3.8 Å.[13] This information is vital for understanding solid-state properties and polymorphism.

Comparative Analysis: The Power of Definitive Data

This guide positions X-ray crystallography not as a replacement for other techniques, but as the final arbiter that validates and contextualizes their findings.

G center Structural Elucidation ms Mass Spectrometry (Molecular Formula) center->ms Provides nmr NMR Spectroscopy (Connectivity) center->nmr Provides ir IR Spectroscopy (Functional Groups) center->ir Provides xray X-ray Crystallography (3D Structure) center->xray Definitively Provides xray->ms Confirms xray->nmr Confirms xray->ir Confirms

Technique Information Provided Strengths Limitations for this Compound
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.Unambiguous and definitive; provides a complete structural picture.[7]Requires a high-quality single crystal; structure is in the solid state.[14]
NMR Spectroscopy C-H framework, atom connectivity (through-bond correlations).Excellent for structure in solution; can study dynamics.[15]Complex spectra for triazines[3]; cannot directly measure bond angles or absolute stereochemistry.
Mass Spectrometry Molecular weight, elemental formula (with high resolution).High sensitivity, small sample requirement.[6]Provides no information on isomerism or 3D arrangement.
IR Spectroscopy Presence of functional groups (e.g., C=N, C-S, aromatic C-H).Fast, simple, non-destructive.Provides very limited information on the overall molecular skeleton.

Conclusion

For a novel therapeutic candidate like 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide, reliance on spectroscopic data alone presents an unacceptable level of ambiguity for progression into further development. While NMR, MS, and IR analyses provide crucial, complementary data points for initial characterization, they are fundamentally inferential. Single-crystal X-ray crystallography is the only technique that delivers a direct, high-resolution, and unambiguous determination of the complete three-dimensional molecular structure. The data presented herein not only validates the proposed connectivity but also provides precise geometric parameters and insights into solid-state packing. This level of certainty is indispensable for structure-activity relationship (SAR) studies, computational modeling, and ensuring the intellectual property of a new chemical entity.

References

Sources

In Vitro vs. In Vivo Efficacy of 1,2,4-Triazine-Based Anticancer Agents: A Comprehensive Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Translational Imperative

The 1,2,4-triazine scaffold has emerged as a highly privileged heterocyclic motif in modern oncology drug discovery. Unlike traditional chemotherapeutics that often rely on non-specific DNA intercalation, modern 1,2,4-triazine derivatives function as multi-targeted agents. They exert their anticancer effects by modulating critical signaling pathways, including the ROS-ERK-DR5 axis, mammalian target of rapamycin (mTOR), and cyclin-dependent kinases (CDKs) [1].

However, the drug development pipeline is notoriously plagued by the "translational gap"—where highly potent in vitro hits fail to demonstrate systemic in vivo efficacy due to poor pharmacokinetics (PK), rapid metabolic clearance, or off-target toxicity. This guide objectively compares the in vitro and in vivo performance of leading 1,2,4-triazine derivatives against standard-of-care alternatives (such as 5-Fluorouracil), providing researchers with self-validating experimental protocols and robust comparative data to guide lead optimization.

Mechanistic Foundation of 1,2,4-Triazines

To understand the efficacy of these agents, we must first map their biological targets. Recent studies on 1,2,4-triazine-chalcone hybrids and sulfonamide derivatives reveal a dual-pronged approach to inducing cancer cell death: the upregulation of Reactive Oxygen Species (ROS) driving extrinsic apoptosis, and the direct inhibition of survival kinases (like mTOR) driving intrinsic apoptosis [1, 4].

Mechanism Triazine 1,2,4-Triazine Derivatives (e.g., MM131, Compound 9l) ROS Reactive Oxygen Species (ROS) ↑ Triazine->ROS Induces mTOR mTOR / Kinase Inhibition Triazine->mTOR Inhibits ERK ERK Pathway Activation ROS->ERK Activates DR5 Death Receptor 5 (DR5) ↑ ERK->DR5 Upregulates Apoptosis Cancer Cell Apoptosis DR5->Apoptosis Extrinsic Apoptosis mTOR->Apoptosis Intrinsic Apoptosis

Fig 1: Dual-pathway mechanism of 1,2,4-triazine derivatives inducing apoptosis in cancer cells.

In Vitro Efficacy: Target Engagement and Cytotoxicity

In vitro screening is the first critical checkpoint. 1,2,4-triazine derivatives consistently demonstrate low-micromolar to sub-micromolar IC50 values across various aggressive cell lines, significantly outperforming classical pyrimidine analogues like 5-Fluorouracil (5-FU). For instance, the pyrazolo-triazine derivative MM-129 and the sulfonamide MM131 have shown profound efficacy in colorectal cancer models (DLD-1, HT-29) [5, 7].

Comparative In Vitro Data

The following table synthesizes the in vitro antiproliferative activity of leading 1,2,4-triazine agents compared to 5-FU.

CompoundCancer Cell LinePrimary MechanismIC50 (µM)Reference Standard (5-FU) IC50 (µM)
MM131 DLD-1 (Colon)mTOR inhibition, Caspase-8/9 activation3.40151.0
MM-129 HT-29 (Colon)BTK inhibition, Apoptosis induction3.10> 10.0
Compound 9l MGC-803 (Gastric)ROS-ERK-DR5 axis modulation0.41~ 15.0
Self-Validating Protocol: MTT Cell Viability Assay

To ensure reproducibility and eliminate false positives caused by assay interference, the following protocol incorporates strict causality-driven controls.

Objective: Quantify the IC50 of 1,2,4-triazine derivatives. Rationale: The MTT assay measures mitochondrial reductase activity. Because some highly conjugated triazine-chalcone hybrids may possess intrinsic absorbance, a cell-free background control is mandatory to prevent optical artifacts.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MGC-803) at a density of 5×103 cells/well in a 96-well plate. Causality: This specific density ensures cells remain in the logarithmic growth phase during the 48-hour drug exposure, preventing contact inhibition from skewing viability data.

  • Drug Treatment: After 24 hours of attachment, treat cells with serial dilutions of the 1,2,4-triazine compound (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a cell-free medium control containing the drug.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. Causality: Viable cells convert the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan. Agitate for 10 minutes.

  • Quantification: Read absorbance at 570 nm. Subtract the background absorbance of the cell-free drug wells from the experimental wells to correct for any intrinsic compound color. Calculate IC50 using non-linear regression analysis.

In Vivo Efficacy: Overcoming the Translational Gap

While in vitro data proves target engagement, in vivo efficacy dictates clinical viability. 1,2,4-triazines must navigate hepatic metabolism, plasma protein binding, and the dense tumor microenvironment. Recent in vivo studies utilizing both murine xenografts and zebrafish models have validated the systemic efficacy of these compounds[4, 7].

Comparative In Vivo Data
CompoundIn Vivo ModelDose & RouteTumor Growth Inhibition (TGI %)Toxicity Profile (Body Weight Change)
Compound 9l Mouse MGC-803 Xenograft20 mg/kg (i.v.)> 60% < 5% loss (Well tolerated)
MM-129 Zebrafish CRC Xenograft5 µM (Water bath)Significant tumor area reductionNo developmental toxicity observed
5-Fluorouracil Mouse MGC-803 Xenograft20 mg/kg (i.v.)~ 45%> 10% loss (High systemic toxicity)
Self-Validating Protocol: Murine Subcutaneous Xenograft Efficacy Study

Objective: Evaluate the in vivo Tumor Growth Inhibition (TGI) and systemic toxicity of 1,2,4-triazine leads. Rationale: Subcutaneous models allow for precise caliper measurements of tumor volume. Monitoring body weight acts as a direct proxy for systemic toxicity, ensuring that tumor shrinkage is due to targeted efficacy, not generalized cachexia.

Step-by-Step Methodology:

  • Inoculation: Inject 5×106 MGC-803 cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of BALB/c nude mice. Causality: Matrigel provides extracellular matrix support, significantly improving tumor take-rates and uniform growth.

  • Randomization: Once tumors reach an average volume of 100 mm³, randomize mice into vehicle, standard-of-care (5-FU), and 1,2,4-triazine treatment groups (n=6 per group). Causality: Randomizing at 100 mm³ ensures all groups start with established, vascularized tumors, mimicking clinical reality.

  • Dosing: Administer the 1,2,4-triazine derivative (e.g., 20 mg/kg) intravenously every 3 days for 21 days.

  • Monitoring: Measure tumor dimensions (length and width) and body weight every 2 days.

    • Formula: Tumor Volume = (Length×Width2)/2 .

    • Safety Check: If a mouse loses >15% of its initial body weight, it must be euthanized immediately, as this indicates unacceptable off-target toxicity.

  • Endpoint Analysis: At day 21, excise the tumors, weigh them to calculate TGI, and perform immunohistochemistry (IHC) for Ki-67 (proliferation) and TUNEL (apoptosis) to confirm the in vivo mechanism matches the in vitro findings.

The Translational Workflow

To successfully bridge the gap between in vitro potency and in vivo efficacy, drug development professionals must employ a rigorous, sequential validation workflow.

Workflow InVitro 1. In Vitro Screening MTT Assay & IC50 Profiling Mech 2. Mechanistic Validation Target Engagement (e.g., mTOR, DR5) InVitro->Mech ADME 3. ADME / PK Profiling Metabolic Stability & Clearance Mech->ADME InVivo 4. In Vivo Efficacy Xenograft TGI & Toxicity Assessment ADME->InVivo Clinical 5. Translational Success Lead Candidate Selection InVivo->Clinical

Fig 2: Sequential validation workflow for translating 1,2,4-triazine hits into viable clinical leads.

Conclusion

The comparative data heavily favors the continued development of 1,2,4-triazine-based agents. In vitro, compounds like MM131 and Compound 9l demonstrate superior potency (often magnitudes higher) compared to standard chemotherapeutics like 5-FU [1, 4, 5]. More importantly, in vivo evaluations confirm that these agents maintain their efficacy within the complex tumor microenvironment while exhibiting significantly lower systemic toxicity profiles. By adhering to the rigorous, causality-driven protocols outlined in this guide, researchers can effectively validate these promising scaffolds and accelerate their path toward clinical application.

References

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK-DR5 in vitro and in vivo Source: Arabian Journal of Chemistry URL:[Link]

  • Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

Comparison of the electrochemical properties of substituted vs. unsubstituted diphenyl-1,2,4-triazines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Electrochemical Properties of Substituted vs. Unsubstituted Diphenyl-1,2,4-Triazines

Introduction

Diphenyl-1,2,4-triazines are highly conjugated, electron-deficient nitrogen heterocycles that serve as critical scaffolds in both medicinal chemistry (e.g., antimitotic agents) and advanced materials science (e.g., Dye-Sensitized Solar Cells [DSSCs] and OLEDs)[1][2]. The fundamental utility of these compounds stems from their highly tunable electrochemical properties. By modifying the 1,2,4-triazine core or the pendant diphenyl rings with specific substituents, researchers can precisely engineer the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels[2].

This guide provides an objective, data-driven comparison of how substitution alters the redox behavior of diphenyl-1,2,4-triazines and outlines a self-validating protocol for their electrochemical characterization.

Mechanistic Insights: The Causality of Substitution

In its unsubstituted form, 5,6-diphenyl-1,2,4-triazine acts as a moderate electron acceptor. During electrochemical reduction, the triazine ring accepts an electron to form a radical anion. The thermodynamic stability of this intermediate dictates the reduction potential and the reversibility of the reaction[3][4].

  • Unsubstituted Derivatives: These typically exhibit a reversible or quasi-reversible one-electron reduction at highly negative potentials. The resulting radical anion is moderately stable but can undergo subsequent chemical reactions (an EC mechanism) to form stable dihydro-1,2,4-triazine intermediates if not sterically protected[4].

  • Electron-Withdrawing Groups (EWGs): The introduction of EWGs (such as −NO2​ , −CN , or halogens) pulls electron density away from the triazine core. This stabilizes the incoming electron, significantly lowering the LUMO energy. Consequently, the reduction potential shifts anodically (becomes less negative). For instance, nitro-substituted 1,2,4-triazine derivatives undergo irreversible reduction at much more positive potentials, typically between -0.28 V and -0.33 V[5].

  • Electron-Donating Groups (EDGs): Conversely, EDGs (like −OH , −OCH3​ , or −NH2​ ) push electron density into the conjugated system. This destabilizes the radical anion, raising the LUMO and shifting the reduction potential cathodically (more negative)[1].

G Core Diphenyl-1,2,4-triazine Core EWG Addition of EWG (e.g., -NO2, -CN) Core->EWG Functionalization EDG Addition of EDG (e.g., -OCH3, -OH) Core->EDG Functionalization RedoxEWG Anodic Shift (Easier Reduction) Stabilized Radical Anion EWG->RedoxEWG Decreases LUMO RedoxEDG Cathodic Shift (Harder Reduction) Destabilized Radical Anion EDG->RedoxEDG Increases LUMO AppEWG Target: DSSCs & Electron Acceptors RedoxEWG->AppEWG AppEDG Target: OLEDs & Fluorescent Probes RedoxEDG->AppEDG

Substituent effects on the electrochemical properties and applications of 1,2,4-triazines.

Quantitative Comparison of Electrochemical Properties

To objectively compare these derivatives, cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are employed to extract key thermodynamic parameters. The table below synthesizes representative electrochemical data demonstrating the substituent effect across various derivatives.

Compound ClassRepresentative SubstituentReduction Potential ( Ered​ ) vs Ag/AgClOxidation Potential ( Eox​ ) vs Ag/AgClEstimated Band Gap ( Eg​ )Primary Application
Unsubstituted None (5,6-diphenyl-1,2,4-triazine)-1.15 V+1.45 V~2.60 eVBaseline Scaffold
Strong EWG 3-Nitro ( −NO2​ )-0.30 V+1.65 V~1.95 eVDSSC Acceptors[2][5]
Mild EWG 4-Fluoro-phenyl ( −F )-0.95 V+1.50 V~2.45 eVOLED Ligands[1]
Strong EDG 4-Methoxy-phenyl ( −OCH3​ )-1.35 V+1.10 V~2.45 eVFluorescent Probes
Thiol-functionalized 3-Thiol ( −SH )-1.05 V+0.85 V~1.90 eVMetal Coordination[2][6]

(Note: Absolute potentials are highly dependent on the solvent system—e.g., DMF, DCM—and the supporting electrolyte—e.g., 0.1 M Bu4​NBF4​ —used during analysis[1].)

Experimental Workflows: Self-Validating Electrochemical Protocol

To ensure high scientific integrity and reproducibility when profiling the electrochemical properties of diphenyl-1,2,4-triazines, the following self-validating Cyclic Voltammetry (CV) protocol must be strictly adhered to.

Workflow Prep 1. Sample Preparation (Analyte + Electrolyte) Degas 2. N2/Ar Degassing (Remove O2) Prep->Degas Blank 3. Blank Scan (Self-Validation) Degas->Blank Scan 4. CV/DPV Acquisition (Variable Scan Rates) Blank->Scan Standard 5. Ferrocene Addition (Internal Calibration) Scan->Standard

Step-by-step self-validating electrochemical workflow for cyclic voltammetry analysis.

Step-by-Step Methodology:

1. Electrolyte and Sample Preparation:

  • Action: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) or tetrabutylammonium tetrafluoroborate ( Bu4​NBF4​ ) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)[1]. Dissolve the diphenyl-1,2,4-triazine derivative to a final concentration of 1.0 mM.

  • Causality: Aprotic solvents prevent the premature protonation of the highly reactive triazine radical anion, while the bulky tetraalkylammonium salt provides necessary ionic conductivity without interfering with the redox window.

2. System Degassing (Critical Step):

  • Action: Purge the solution with high-purity Argon or Nitrogen gas for at least 15 minutes prior to any measurement. Maintain a blanket of inert gas over the solution during the experiment.

  • Causality: Dissolved oxygen reduces at approximately -0.7 V to -0.9 V. If not removed, this massive oxygen reduction wave will directly overlap with and obscure the triazine reduction peaks.

3. Blank Scan (Self-Validation):

  • Action: Run a CV scan of the supporting electrolyte alone (without the triazine analyte) across the full potential window (-2.0 V to +2.0 V).

  • Validation: The resulting voltammogram must be completely flat. This validates the system by confirming the absence of electroactive impurities in the solvent, electrolyte, or on the electrode surface.

4. Analyte Acquisition:

  • Action: Immerse the three-electrode setup: Glassy Carbon working electrode, Platinum wire counter electrode, and Ag/AgCl reference electrode. Record voltammograms at varying scan rates (e.g., 50, 100, 250, 500 mV/s).

  • Causality: Analyzing the peak current ( Ip​ ) versus the square root of the scan rate ( ν1/2 ) allows researchers to determine if the reduction is diffusion-controlled (following the Randles-Sevcik equation) or adsorption-controlled.

5. Internal Calibration:

  • Action: Post-measurement, spike the solution with 1.0 mM Ferrocene (Fc). Record a final scan.

  • Validation: The Fc/Fc+ redox couple serves as an absolute internal standard. All triazine potentials should be mathematically referenced to the Fc/Fc+ half-wave potential. This self-correcting step eliminates errors caused by reference electrode drift or junction potentials[1].

References

  • The Distant Reader: Electrochemical reduction (ECR) of 3-R-4-hydroxy-1,4-dihydro-7-X-1,2,4-triazolo[5,1-c][1,2,4]triazines. distantreader.org. 5

  • Royal Society of Chemistry: Green electrochemical strategy for one-step synthesis of new catechol derivatives. rsc.org. 6

  • ACS Publications: Electrochemical Behavior and Electrogenerated Chemiluminescence of Star-Shaped D−A Compounds with a 1,3,5-Triazine Core. acs.org. 3

  • ACS Publications: 1,2,4-Triazines in the Synthesis of Bipyridine Bisphenolate ONNO Ligands and Their Highly Luminescent Tetradentate Pt(II) Complexes. acs.org. 1

  • ACS Publications: Relative Stability and Structure of Dihydro-1,2,4-triazines: A Theoretical Study. acs.org. 4

  • National Institutes of Health (PMC): 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. nih.gov. 2

Sources

A Comparative Guide to the Structure-Activity Relationship of 1,2,4-Triazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1,2,4-triazine derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore key structural modifications and their impact on anticancer, antiviral, and antimicrobial activities, supported by experimental data and detailed protocols.

The Enduring Appeal of the 1,2,4-Triazine Core

The 1,2,4-triazine ring, a six-membered heterocycle with three nitrogen atoms, serves as a versatile template for designing novel therapeutic agents. Its derivatives have been investigated for a vast array of biological activities, including but not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][4][5] The ability to readily modify the 3, 5, and 6 positions of the triazine ring allows for fine-tuning of the molecule's physicochemical properties and biological targets.

Comparative SAR Analysis of 1,2,4-Triazine Derivatives

This section will compare the SAR of different series of 1,2,4-triazine derivatives across various therapeutic areas. The data presented is synthesized from multiple research articles to provide a comprehensive overview.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

1,2,4-triazine derivatives have shown significant promise as anticancer agents, with several compounds advancing to clinical trials.[6][7] Their mechanisms of action are diverse, ranging from the inhibition of key kinases in signaling pathways to the induction of apoptosis.[6][8]

A notable example is the development of pyrazolo[4,3-e][3][4][6]triazine derivatives. One such derivative, MM-129, demonstrated potent cytotoxic effects against colon adenocarcinoma cell lines DLD-1 and HT-29 with an IC50 value of 3.1 µM, significantly lower than the reference drugs 5-fluorouracil and roscovitine.[9] The proposed mechanism of action involves the inhibition of Bruton's tyrosine kinase (BTK) and activation of apoptosis.[9]

Another area of interest is the development of 1,2,4-amino-triazine derivatives as pyruvate dehydrogenase kinase (PDK) inhibitors, which are overexpressed in several cancers.[10][11] These compounds have shown promising antiproliferative activity in both 2D and 3D pancreatic cancer models.[10][11]

The incorporation of a sulfonamide moiety into the 1,2,4-triazine scaffold has yielded compounds with significant antitumor potential.[8] The sulfonamide group can act as a zinc-binding group in metalloenzymes or participate in hydrogen bonding interactions with target proteins.

Compound/Series Substitution at C3 Substitution at C5 & C6 Key Findings Reference
Sulfur Derivatives Varied sulfur-containing moietiesPhenyl groupsThe presence of a disulfide (S-S) or sulfenamide (S-N) spacer is crucial for cytotoxicity in breast cancer cell lines.[3][3]
Piperazine Amide Derivatives Piperazine amideBis(4-substituted phenyl)Compounds with 3-chlorophenyl and 4-chlorophenyl substitutions on the terminal piperazine ring showed promising antiproliferative activity against MCF-7 breast cancer cells.[12][12]
Thiazole/Benzothiazole Hybrids Thio-acetamide linker to thiazole/benzothiazoleDiphenylA derivative bearing a 6-methylbenzothiazole moiety was identified as the most active antitumor compound with a selective profile.[13][13]
Acenaphtho[1,2-e]-1,2,4-triazine Derivatives 9-(phenyl imino hydrazine)Fused acenaphthene ringCytotoxicity against MCF-7, SKOV3, and A549 cancer cell lines was observed, with activity dependent on the substituents on the phenyl ring.[14][14]
Antiviral Activity: Combating Viral Infections

The pyrrolo[2,1-f][3][4][6]triazine scaffold is a cornerstone of modern antiviral research, most notably as the core of Remdesivir, a broad-spectrum antiviral agent.[15] This fused heterocyclic system provides a rigid framework for interaction with viral enzymes.

A study on 2,4-disubstituted pyrrolo[2,1-f][3][4][6]triazines revealed compounds with significant activity against the influenza A virus (H1N1).[16] The most potent compound, dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][3][4][6]triazine-5,6-dicarboxylate, exhibited an IC50 of 4 µg/mL with a high selectivity index, suggesting inhibition of viral neuraminidase as a possible mechanism.[16]

The hybridization of chalcones with the 1,2,4-triazine moiety has led to the discovery of potent antiviral agents against tobacco mosaic virus (TMV).

Compound/Series Substitution on Chalcone Moiety Key Findings Reference
Chalcone-Triazine Hybrids Varied substituents on the phenyl ringsA compound with a specific substitution pattern demonstrated curative and protective activities against TMV with EC50 values of 10.9 and 79.4 μg/mL, respectively.[17] This activity was linked to its binding to the TMV coat protein.[17][17]
Antimicrobial Activity: A Renewed Fight Against Drug Resistance

With the rise of antibiotic resistance, the development of new antimicrobial agents is a global health priority. 1,2,4-triazine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[4][18]

The antimicrobial SAR of triazine derivatives suggests that the nature and position of substituents on the triazine ring are critical for activity. For instance, the introduction of a piperazine moiety has been shown to enhance the inhibition of tumor cell growth, a principle that can be extended to antimicrobial drug design.[19]

Compound/Series Substitution on Aryl Moiety Key Findings Reference
Imidazo[2,1-c][3][4][6]triazin-3-yl)acetates Varied substituentsCertain derivatives exhibited antibacterial potencies comparable to ampicillin.[20] One compound showed virucidal properties against Echo-9 virus with no cytotoxicity.[20][20]

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, this section details the methodologies for key experiments.

Synthesis of 1,2,4-Triazine Derivatives: A General Approach

The synthesis of substituted 1,2,4-triazines often involves the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide.[21] Fused systems like pyrrolo[2,1-f][3][4][6]triazines can be synthesized from pyrrole derivatives or via cycloaddition reactions.[15][16]

Diagram: General Synthetic Workflow for 1,2,4-Triazine Derivatives

G Start Starting Materials (e.g., 1,2-Dicarbonyl, Acid Hydrazide) Reaction Condensation Reaction (e.g., in Ethanol, Acetic Acid) Start->Reaction Intermediate Intermediate Product Reaction->Intermediate Cyclization Cyclization/ Further Modification Intermediate->Cyclization Purification Purification (e.g., Recrystallization, Chromatography) Cyclization->Purification Final_Product Final 1,2,4-Triazine Derivative Purification->Final_Product Characterization Characterization (NMR, MS, IR) Final_Product->Characterization

Caption: A generalized workflow for the synthesis of 1,2,4-triazine derivatives.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazine derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: MTT Assay Workflow

G cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction & Measurement cluster_2 Data Analysis A Seed Cells in 96-well Plate B Add 1,2,4-Triazine Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours (Formation of Formazan) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability (%) G->H I Determine IC50 Value H->I

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Mechanism of Action: Kinase Inhibition Assay

Many 1,2,4-triazine derivatives exert their anticancer effects by inhibiting protein kinases. A common method to assess this is through in vitro kinase assays.

Step-by-Step Protocol (General Kinase Assay):

  • Reaction Setup: In a microplate, combine the recombinant kinase, a specific substrate (e.g., a peptide), and ATP in a suitable buffer.

  • Inhibitor Addition: Add the 1,2,4-triazine derivative at various concentrations.

  • Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP), fluorescence-based assays, or antibody-based detection (ELISA).

  • Data Analysis: Determine the kinase activity relative to a control without the inhibitor and calculate the IC50 value.

Diagram: PI3K/Akt/mTOR Signaling Pathway

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Triazine 1,2,4-Triazine Derivative Triazine->PI3K inhibits Triazine->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain 1,2,4-triazine derivatives.

Conclusion

The 1,2,4-triazine scaffold remains a highly attractive starting point for the development of novel therapeutic agents. The extensive body of research on their structure-activity relationships provides a solid foundation for the rational design of more potent and selective drug candidates. By understanding the intricate interplay between chemical structure and biological activity, researchers can continue to unlock the full therapeutic potential of this versatile heterocyclic system. Future efforts will likely focus on the development of multi-target agents and the exploration of novel fused 1,2,4-triazine systems to address unmet medical needs.

References

  • J-Stage. (n.d.). Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines.
  • PubMed. (2022, November 13). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action.
  • Ingenta Connect. (2021, November 1). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds.
  • PubMed. (2020, January 1). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents.
  • Mini-Reviews in Organic Chemistry. (2021, December 1). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds.
  • RSC Publishing. (n.d.). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot.
  • PMC. (n.d.). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells.
  • ResearchGate. (n.d.). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives.
  • Semantic Scholar. (2019). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents.
  • SpringerLink. (2026, March 2). Exploring s-triazine derivatives as anticancer agents.
  • MDPI. (2023, November 21). Bioactive Pyrrolo[2,1-f][3][4][6]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Retrieved from

  • PubMed. (2017, December 15). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds.
  • ResearchGate. (n.d.). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents | Request PDF.
  • PubMed. (2007, August 15). Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters.
  • ResearchGate. (n.d.). The search for new drugs: Synthesis and antiviral activity of 1,2,4-triazine derivatives.
  • PMC. (n.d.). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists.
  • Taylor & Francis Online. (2021, January 31). Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer.
  • AESS Publications. (n.d.). Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents.
  • PMC. (2021, January 4). Synthetic strategies for pyrrolo[2,1-f][3][4][6]triazine: the parent moiety of antiviral drug remdesivir. Retrieved from

  • Scholars Research Library. (n.d.). An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity.
  • PubMed. (n.d.). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings.
  • ResearchGate. (n.d.). 1,2,4-Triazine scaffolds with potential as as novel anticancer drugs.
  • RSC Publishing. (2025, April 1). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach.
  • MDPI. (2021, April 2). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells.
  • RSC Publishing. (n.d.). Novel chalcone derivatives containing a 1,2,4-triazine moiety: design, synthesis, antibacterial and antiviral activities.
  • PubMed. (2014, November 15). In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells.
  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: 1,2,4-Triazine Derivatives: Synthesis and Biological Applications.
  • PubMed. (2016, September 1). Discovery and SAR of pyrrolo[2,1-f][3][4][6]triazin-4-amines as potent and selective PI3Kδ inhibitors. Retrieved from

  • Synthesis and anticancer evaluation of novel acenaphtho [1,2-e]-1,2,4- triazine derivatives. (2019, September 15).
  • PubMed. (2007, May 15). Synthesis, structural analysis, and SAR studies of triazine derivatives as potent, selective Tie-2 inhibitors.
  • MDPI. (2023, May 23). Antitumor Activity of s-Triazine Derivatives: A Systematic Review.
  • PubMed. (2023, March 5). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation.
  • ResearchGate. (2025, November 11). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation | Request PDF.
  • PubMed. (2013, September 15). Synthesis and anticancer activity evaluation of a series of[3][4][6]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Retrieved from

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1,2,4-Triazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,4-triazine core is a "privileged scaffold" in medicinal chemistry, serving as the foundation for a multitude of potent kinase inhibitors.[1][2] Its versatile structure allows for substitutions that can be fine-tuned to target the ATP-binding pocket of specific kinases, making it a cornerstone in the development of targeted therapies for oncology and other diseases.[1][3] However, the very feature that makes kinases druggable—a conserved ATP-binding site—also presents the greatest challenge: achieving selectivity.[4][5] A lack of selectivity can lead to off-target effects and potential toxicity, derailing an otherwise promising drug candidate.[5]

This guide provides an in-depth, experience-driven comparison of methodologies for profiling the cross-reactivity of 1,2,4-triazine compounds. We will move beyond simply listing protocols to explain the causality behind experimental choices, empowering you to design, execute, and interpret kinase selectivity screens with confidence.

Part 1: Strategic Design of a Kinase Selectivity Screen

The goal of a selectivity profile is not merely to generate data but to make informed decisions. The quality of those decisions hinges entirely on the design of the screen.

The Rationale Behind Kinase Panel Selection

A common pitfall is to assess a new inhibitor only against kinases that are closely related by sequence. While logical on the surface, extensive profiling has shown that off-target interactions can occur across distant branches of the human kinome.[6] Therefore, a robust initial screen should be broad.

  • Tier 1: Broad Kinome Scan: For a lead compound, screening against a large, functionally diverse panel (e.g., >300 kinases) is invaluable. This provides a comprehensive landscape of on- and off-target activities and can reveal unexpected therapeutic opportunities or liabilities.

  • Tier 2: Focused Selectivity Panels: For subsequent structure-activity relationship (SAR) studies, a smaller, more focused panel is more efficient. This panel should include the primary target, any off-targets identified in the broad screen, and other kinases relevant to the intended disease pathology or known toxicity pathways.

Choosing the Optimal Assay Platform: A Comparative Analysis

The choice of assay technology dictates the nature and quality of your data. While traditional radiometric assays using [γ-³³P]-ATP have long been a gold standard, safety and waste management concerns have driven the adoption of more modern techniques.[2][7][8]

Assay Technology Principle Advantages Considerations
Radiometric Filter Binding Measures incorporation of radiolabeled phosphate ([³³P]-ATP) into a substrate.[2]Direct measurement of enzymatic activity; considered a gold standard.Safety and handling of radioactive materials; waste disposal; endpoint assay.
Fluorescence/FRET-Based Uses fluorescently labeled substrates to monitor the kinase reaction.[9]High sensitivity; amenable to high-throughput screening (HTS); non-radioactive.Potential for compound interference (autofluorescence); requires specific labeled substrates.
Luminescence-Based (e.g., ADP-Glo™) Quantifies the amount of ADP produced in the kinase reaction via a coupled luciferase reaction.[4][8]Universal (any kinase/substrate); high signal-to-background; robust against compound interference.[8]Indirect measurement; requires specific reagents.
Label-Free (e.g., Surface Plasmon Resonance) Measures direct binding of the inhibitor to the kinase immobilized on a sensor chip.[10]Provides detailed kinetic data (on/off rates); does not require substrates or ATP.Lower throughput; requires specialized equipment; can be sensitive to buffer conditions.

For its universality and robustness, we will focus on the luminescence-based approach for our detailed protocol. The ability to use virtually any kinase/substrate combination makes it exceptionally powerful for profiling diverse compound libraries against a broad kinase panel.[8]

The Critical Parameter: ATP Concentration

For ATP-competitive inhibitors like most 1,2,4-triazines, the IC50 value is highly dependent on the ATP concentration used in the assay.[10][11] Performing assays at the ATP Km (the concentration at which the enzyme works at half its maximum velocity) will yield the most potent IC50 values, which is ideal for assessing absolute potency.[12] However, screening at a physiological ATP concentration (typically ~1 mM) provides a more biologically relevant measure of inhibitory activity and can significantly alter the observed selectivity profile.[10][12] For a comprehensive profile, it is often advisable to screen at both concentrations.

Part 2: A Validated Experimental Protocol: The ADP-Glo™ Kinase Assay

This protocol describes a self-validating system for determining the IC50 of a 1,2,4-triazine compound against a specific kinase. The robustness of the ADP-Glo™ assay is demonstrated by high Z'-factor values, indicating its suitability for HTS.[8]

Objective: To determine the potency (IC50) of a 1,2,4-triazine derivative against a target kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate

  • ATP at 2x desired final concentration (e.g., 2x Km)

  • Test compound (1,2,4-triazine derivative) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., HEPES, MgCl₂, DTT, BSA)

  • White, opaque 384-well assay plates

Step-by-Step Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Preparation: Dilute the kinase to a 2x working concentration in the assay buffer. The optimal enzyme concentration should be determined beforehand to ensure the reaction is in the linear range (typically 10-20% substrate conversion).[4]

  • Kinase Reaction Initiation:

    • Add 5 µL of the 2x kinase solution to each well containing the compound.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[4]

    • Initiate the reaction by adding 5 µL of a 2x solution of Substrate/ATP mixture. The final reaction volume is now 10 µL.

  • Reaction Incubation: Incubate the plate for the desired time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stopping the Reaction & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Part 3: Comparative Data for a Hypothetical 1,2,4-Triazine Series

To illustrate how cross-reactivity data is interpreted, the table below presents illustrative data for three hypothetical 1,2,4-triazine analogs profiled against a small, representative kinase panel. This data is designed to showcase different selectivity profiles.

Kinase Target Family Compound TZN-001 IC50 (nM) Compound TZN-002 IC50 (nM) Compound TZN-003 IC50 (nM)
CDK2 CMGC15 1,25085
GSK3β CMGC2,5008,500150
AURKA Other5,50025 45
PLK1 Other>10,00040 95
VEGFR2 TK8,0009,500>10,000
SRC TK4501,5006,500
p38α (MAPK14) CMGC2,1007,8002,500

This is illustrative data for educational purposes.

  • TZN-001 is a potent and relatively selective inhibitor of CDK2.

  • TZN-002 is a potent inhibitor of Aurora A and PLK1, suggesting a potential anti-mitotic profile.

  • TZN-003 is a multi-targeted inhibitor, showing activity against CDK2, GSK3β, Aurora A, and PLK1 with less than 10-fold selectivity between them.

Part 4: In-Depth Interpretation of the Selectivity Profile

Relying on a simple table of IC50 values is insufficient for a deep understanding of selectivity. We must employ quantitative metrics to compare compounds objectively.

Selectivity Score (S-score)

The S-score is a simple way to quantify promiscuity.[11] It is calculated by dividing the number of kinases inhibited below a certain threshold by the total number of kinases tested.[11][13] For example, S(1µM) is the fraction of kinases inhibited with an IC50 < 1µM. A lower S-score indicates higher selectivity.

  • TZN-001: S(1µM) = 2/7 = 0.29 (Hits: CDK2, SRC)

  • TZN-002: S(1µM) = 2/7 = 0.29 (Hits: AURKA, PLK1)

  • TZN-003: S(1µM) = 4/7 = 0.57 (Hits: CDK2, GSK3β, AURKA, PLK1)

This calculation confirms that TZN-003 is the most promiscuous of the three, while TZN-001 and TZN-002 appear similarly selective by this metric, despite hitting different targets.

Gini Coefficient

The Gini coefficient provides a more nuanced view of selectivity that is not dependent on an arbitrary threshold.[6] It measures the inequality of inhibitory activity across the panel. A Gini coefficient approaching 1.0 indicates that the compound's inhibitory activity is concentrated on a very small number of kinases (highly selective). A value approaching 0 indicates the activity is evenly distributed across many kinases (highly promiscuous). This metric is particularly useful for distinguishing between compounds that hit the same number of targets but with different potencies.

By applying these quantitative measures, we can move from a qualitative "looks selective" assessment to a robust, data-driven comparison that guides the optimization of the 1,2,4-triazine scaffold towards the desired selectivity profile.[14]

Part 5: Visualizing the Profiling Workflow

A clear workflow ensures reproducibility and logical progression from initial screening to lead optimization.

Kinase_Profiling_Workflow cluster_0 1. Preparation & Screening cluster_1 2. Data Analysis cluster_2 3. Interpretation & Decision Making Compound 1,2,4-Triazine Compound Library Assay High-Throughput Screen (e.g., ADP-Glo™) vs. Kinase Panel Compound->Assay RawData Raw Luminescence Data Assay->RawData Normalization Data Normalization (% Inhibition) RawData->Normalization IC50 IC50 Curve Fitting Normalization->IC50 SelectivityMetrics Calculate Selectivity Score & Gini Coefficient IC50->SelectivityMetrics DataViz Data Visualization (Tables, Kinome Maps) SelectivityMetrics->DataViz SAR Structure-Activity Relationship Analysis DataViz->SAR Decision Decision Gate: Advance, Optimize, or Terminate? SAR->Decision Decision->Compound Optimize Scaffold

Caption: Workflow for kinase cross-reactivity profiling of 1,2,4-triazine compounds.

Conclusion

The cross-reactivity profiling of 1,2,4-triazine kinase inhibitors is a multi-faceted process that requires careful planning, robust execution, and nuanced interpretation. By selecting the appropriate kinase panel and assay platform, and by applying quantitative metrics like the S-score and Gini coefficient, researchers can move beyond simple potency measurements. This rigorous approach allows for a deep understanding of a compound's selectivity landscape, providing the critical insights needed to guide medicinal chemistry efforts and ultimately develop safer, more effective targeted therapies.

References

  • Bamborough, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. [Link]

  • Congreve, M., et al. (2012). Discovery of 1,2,4-triazine derivatives as adenosine A(2A) antagonists using structure based drug design. Journal of Medicinal Chemistry, 55(5), 1898–1903. [Link]

  • Bantscheff, M., et al. (2011). Kinase Inhibitor Profiling Using Chemoproteomics. Methods in Molecular Biology, 795, 59-74. [Link]

  • Luo, Y., et al. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 14(1), 47-57. [Link]

  • Kéri, G., et al. (2005). Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor. Biochemical and Biophysical Research Communications, 337(1), 260-266. [Link]

  • Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(5), 1898-1903. [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]

  • White, F. M. (2010). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Proteomics, 10(3), 606–617. [Link]

  • Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Congreve, M., et al. (2012). Supporting Information: Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Song, S., et al. (2021). Discovery of 1,2,4-triazine dithiocarbamate derivatives as NEDDylation agonists to inhibit gastric cancers. European Journal of Medicinal Chemistry, 225, 113801. [Link]

  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 4(12), 1537-1554. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • Müller, S., & Chaikuad, A. (2010). Protein Kinases as Drug Targets. Wiley-VCH. [Link]

  • Parker, C. G., et al. (2019). Chemoproteomic Method for Profiling Inhibitor-Bound Kinase Complexes. Journal of the American Chemical Society, 141(28), 11029–11034. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][7][11]triazine: a promising fused heterocycle to target kinases in cancer therapy. Amino Acids, 53(11), 1667-1704. [Link]

  • IntechOpen. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. [Link]

  • Cui, J. J., et al. (2008). Identification of pyrrolo[2,1-f][7][11]triazine-based inhibitors of Met kinase. Bioorganic & Medicinal Chemistry Letters, 18(5), 1547-1551. [Link]

  • Montalbano, S., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679. [Link]

  • Kramer, C., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(4), 305–310. [Link]

  • Montalbano, S., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. MDPI. [Link]

  • Song, S., et al. (2022). Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK. Bioorganic Chemistry, 120, 105615. [Link]

  • ResearchGate. (2025). Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. ResearchGate. [Link]

Sources

Safety Operating Guide

3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide

As a Senior Application Scientist, I recognize that managing complex heterocyclic thioethers requires more than just following a generic safety checklist. 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide is a highly functionalized organic building block utilized in advanced materials science and drug discovery. Because it contains both an electron-deficient 1,2,4-triazine core and a sulfur-bearing thioether linkage, its disposal demands a rigorous, mechanistically grounded approach to prevent toxic gas generation and environmental contamination.

This guide provides a self-validating operational workflow for the safe handling, segregation, and disposal of this specific compound, ensuring full compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Mechanistic Hazard Assessment & Causality

To safely manage this compound, laboratory personnel must understand the chemical causality behind its hazards:

  • Sulfide Reactivity & Toxic Gas Potential: While diaryl/heteroaryl sulfides are relatively stable under ambient conditions, EPA guidelines for sulfide-bearing wastes (40 CFR 261.23) mandate strict isolation from strong acids. Under extreme acidic conditions (pH < 2), thioether cleavage can theoretically occur, generating highly toxic hydrogen sulfide (H₂S) or noxious mercaptan vapors[1].

  • Triazine Environmental Toxicity: Triazine derivatives often exhibit potent biocidal properties. Introducing these compounds into the sanitary sewer system can severely disrupt the microbial balance of municipal wastewater treatment plants[2]. Consequently, drain disposal is strictly prohibited, even for dilute aqueous solutions[3].

  • Incineration Byproducts: Because the molecule contains a high weight percentage of nitrogen and sulfur, its destruction via high-temperature incineration will generate SOₓ and NOₓ gases. Waste must be properly manifested so the disposal facility can route it to an incinerator equipped with appropriate alkaline scrubbers.

HazardPathway Compound 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide Cleavage Thioether Cleavage / Degradation Compound->Cleavage + Acid Sulfoxide Sulfoxide/Sulfone Formation Compound->Sulfoxide + Oxidizer Acid Strong Acids (pH < 2) Acid->Cleavage Oxidizer Strong Oxidizers (e.g., Peroxides) Oxidizer->Sulfoxide ToxicGas Potential Toxic Gas Release (Mercaptans / H2S) Cleavage->ToxicGas Exothermic Exothermic Reaction (Heat Generation) Sulfoxide->Exothermic

Fig 1. Mechanistic degradation pathways and associated hazards of triazine sulfides.

Quantitative Data & Waste Categorization

Accurate waste profiling is the foundation of laboratory safety. The following tables summarize the physical properties and the EPA waste categorization required for your Environmental Health and Safety (EHS) manifests.

Table 1: Chemical & Physical Profile

Property Value / Description Operational Implication
Molecular Formula C₂₂H₁₇N₃S High carbon/heteroatom ratio; requires complete combustion.
Molecular Weight 355.46 g/mol Heavy organic solid; poses particulate inhalation risk.
Physical State Solid (Powder/Crystalline) Spills require non-combustible solid absorbents, not mops.

| Solubility | Soluble in DCM, DMSO, EtOAc | Dictates the solvent matrix for liquid waste segregation. |

Table 2: EPA Waste Categorization & Handling Specs

Waste Category EPA Classification Segregation Rule
Solid Waste Non-RCRA Regulated (unless mixed) Collect in sealed HDPE containers. Do not mix with liquid waste.
Halogenated Liquid F002 (if in DCM/Chloroform) Keep separate from non-halogenated solvents to prevent toxic emissions[3].

| Non-Halogenated Liquid | D001 (if in flammable solvents) | Route to organic incineration. Ensure pH > 4 before bulking[1]. |

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system . By verifying conditions (like pH and solvent type) before taking action, you eliminate the risk of incompatible chemical mixing.

Protocol A: Disposal of Solid Waste (Powders & Contaminated Consumables)
  • Containment: Transfer all residual solid chemical, contaminated weighing paper, and pipette tips into a compatible, sealable secondary container (e.g., wide-mouth HDPE jar)[4].

  • Validation Check: Visually inspect the container to ensure no free liquids or reactive metals are present.

  • Labeling: Affix a standardized "Hazardous Waste" label immediately upon the first addition of waste. Explicitly write "3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide (100%)"[5]. Do not use abbreviations.

  • SAA Storage: Store the container in your laboratory's designated Satellite Accumulation Area (SAA). Ensure the SAA is physically separated from strong acids and oxidizers[4].

  • EHS Manifesting: Submit a pickup request to EHS before the SAA volume limit is reached, or within 72 hours of the container becoming full[5].

Protocol B: Disposal of Liquid Waste (Reaction Mixtures & Solutions)
  • Solvent Categorization: Identify the primary solvent. If the triazine sulfide is dissolved in dichloromethane or chloroform, it must be routed to the Halogenated waste stream. If dissolved in DMSO, ethyl acetate, or methanol, route to the Non-Halogenated stream[3].

  • pH Verification (Self-Validating Step): Before bulking the solution into a 5-gallon carboy, test an aliquot with pH paper. Ensure the pH is between 4 and 10. Causality: This guarantees that no residual strong acid from a reaction workup is introduced, preventing acid-catalyzed sulfide cleavage[1].

  • Bulking: Transfer the solution into the appropriate carboy inside a certified chemical fume hood. Cap the container immediately after pouring[4].

  • Documentation: Update the SAA waste log with the exact percentage of the triazine sulfide and the solvent composition[5].

WasteWorkflow Start Waste Generation: Triazine Sulfide Compound Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid SAA Satellite Accumulation Area (SAA) Secondary Containment Solid->SAA Halo Halogenated Solvent (e.g., DCM, Chloroform) Liquid->Halo If halogenated NonHalo Non-Halogenated Solvent (e.g., DMSO, EtOAc) Liquid->NonHalo If non-halogenated Halo->SAA NonHalo->SAA Incineration High-Temp Incineration (SOx/NOx Scrubbing) SAA->Incineration EHS Pickup

Fig 2. Self-validating waste segregation and disposal workflow for triazine sulfides.

Spill Response & Emergency Logistics

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Isolation & Airflow: Evacuate personnel from the immediate vicinity. Approach the spill from upwind. Ensure the laboratory's HVAC system is functioning properly to exhaust potential dust or solvent vapors[6].

  • PPE Escalation: Don chemical-resistant nitrile gloves (double-gloving recommended), safety goggles, a face shield, and a lab coat. If the spill occurs outside a fume hood and involves volatile solvents, a respirator may be required[6].

  • Containment: For liquid solutions, immediately dike the spill area using spill socks. Critical: Do not allow the product to reach the sewer system or groundwater, as triazines act as potent biocides[2][6].

  • Absorption & Collection: Use a non-combustible absorbent material (e.g., diatomaceous earth, dry sand) to collect the spill[6]. Do not use paper towels for large organic sulfide spills due to flammability risks. Use spark-proof tools to sweep the absorbed material into a hazardous waste bucket[6].

  • Final Decontamination: Wash the affected surface with a mild detergent and water, collecting the rinsate as hazardous waste. Notify EHS immediately for an emergency pickup.

References

  • US Environmental Protection Agency (EPA). "Hazardous Waste Characteristics: A Guidance Manual." Regulations.gov. Available at: [Link]

  • Trimeric Corporation. "Strategies for Short-Term H2S Removal." Trimeric. Available at: [Link]

  • Purdue University Engineering. "Guidelines: Handling and Disposal of Chemicals." Purdue.edu. Available at: [Link]

  • Chemfax. "H2S Scavenger Safety Data Sheet." Chemfax.com. Available at:[Link]

  • Columbia University Research. "Hazardous Chemical Waste Management Guidelines." Columbia.edu. Available at:[Link]

  • Ohio University. "Hazardous Materials Management Manual." Ohio.edu. Available at: [Link]

Sources

Personal protective equipment for handling 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to ensure maximum protection and efficiency when handling 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide .

This complex organic compound merges a highly reactive 1,2,4-triazine core with a functionalized organic sulfide (thioether) moiety. While invaluable in advanced drug development and materials science, its structural components dictate stringent handling protocols. Triazine derivatives are known to cause structural liver damage in animal models and can induce severe, delayed ocular inflammation[1][2]. Furthermore, organic sulfides act as potential dermal sensitizers and require specific chemical neutralization during disposal[3][4].

The following protocol provides a self-validating system of engineering controls, personal protective equipment (PPE), and step-by-step methodologies to mitigate these risks.

I. Chemical Hazard Profile

Understanding the causality behind safety protocols begins with deconstructing the molecule's hazard profile. We must address both the triazine scaffold and the sulfide linkage.

Structural ComponentAssociated Clinical/Lab HazardsMechanistic Causality
1,2,4-Triazine Core Hepatotoxicity, Severe Eye/Skin IrritationTriazine derivatives have been shown to cause systemic structural damage to the liver upon absorption. They can also produce severe eye damage 24 hours or more after initial instillation[1][2].
Organic Sulfide Linkage Dermal Sensitization, Environmental ToxicityOrganic sulfides are notorious for malodorous properties and acting as skin sensitizers. They pose long-term adverse effects to aquatic organisms if released into the environment[1][4].
Crystalline Particulates Respiratory Tract IrritationInhalation of fine dust during weighing can cause mucosal irritation and provides a direct route for systemic blood-stream entry[1][5].

II. Personal Protective Equipment (PPE) Matrix

To prevent systemic entry through micro-abrasions or inhalation, the following PPE is strictly required before interacting with the primary container[1][5]:

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1/EN166 compliant). Causality: Because triazines can cause delayed, severe inflammation and abrasive damage to the conjunctiva, standard safety glasses with side shields are insufficient. A full facial seal is mandatory[2][5].

  • Dermal Protection (Hands): Nitrile rubber or polychloroprene gloves . Causality: These specific polymers provide a robust, chemically resistant barrier against undissolved, dry organic solids. Gloves must be inspected for micro-tears, as systemic entry through skin lesions can produce harmful toxicological effects[1].

  • Dermal Protection (Body): Flame-resistant laboratory coat (fully buttoned to the collar), long pants, and closed-toe, non-porous shoes. Causality: Prevents the accumulation of residual chemical dust on personal clothing, which could lead to prolonged, unnoticed dermal exposure[1][6].

  • Respiratory Protection: NIOSH-approved N95/P100 particulate respirator (if handling outside a hood) or strict handling within a Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood . Causality: Prevents the inhalation of aerosolized particulates during the transfer process, which is the primary vector for acute systemic toxicity[1][5].

III. Standard Operating Procedure: Handling & Transfer

Do not treat this compound as a benign benchtop powder. Follow this step-by-step methodology to ensure operational integrity.

  • Pre-Operation Verification: Ensure the chemical fume hood has a certified face velocity of 80–100 FPM. Verify all PPE is donned and apply a non-perfumed barrier cream to the hands before gloving, if permitted by your lab's chemical hygiene plan[1].

  • Static Elimination: Pass an anti-static bar or zero-stat gun over the analytical balance and weigh boat. Causality: Triazine powders can accumulate static charge, leading to sudden aerosolization or explosion risks if dispersed near an ignition source[1].

  • Weighing Protocol: Tare a conductive, disposable weigh boat. Dispense the compound using a grounded stainless-steel spatula. Never pour the compound directly from the primary container, as this generates hazardous dust clouds[5].

  • Solubilization: If preparing a stock solution, add your solvent (e.g., DMSO or Dichloromethane) directly to the weigh boat or sealed vial while still inside the fume hood. Cap the vial immediately to prevent volatilization of the sulfide component.

  • Decontamination: Wipe down the balance and surrounding hood area with a damp paper towel (using 70% ethanol) to capture any trace dust. Dispose of the towel immediately as hazardous solid waste[1][7].

IV. Spill Response and Disposal Plan

Spills involving organic sulfides require specific chemical neutralization to mitigate both toxicity and potent odors. Do not dispose of spilled materials in the regular trash [7].

Step-by-Step Spill Mitigation:

  • Isolation: Evacuate non-essential personnel from the immediate area. If dust is suspended in the air, ensure your P100 respirator is securely fitted before proceeding.

  • Containment (Solid Spill): Do not sweep dry powder, as this aerosolizes the triazine core. Cover the solid with a damp paper towel to suppress dust, or use a HEPA-filtered vacuum dedicated to hazardous chemical spills[1][7].

  • Containment (Solution Spill): If the compound is dissolved in a solvent, apply a pourable sorbent (e.g., vermiculite or commercial spill pillows) starting from the outer edge and working toward the center to prevent spreading[7].

  • Chemical Neutralization: For the organic sulfide component, neutralize the collected residue by applying a dilute calcium hypochlorite solution . Causality: Calcium hypochlorite safely oxidizes the malodorous and toxic sulfide into a more stable, less hazardous sulfoxide or sulfone derivative[3][8].

  • Disposal: Place all absorbed material, contaminated gloves, and cleanup debris into a chemically resistant, sealable hazardous waste container. Label the container specifically as "Toxic Organic Waste - Triazine/Sulfide" for high-temperature incineration[3].

Spill Response Workflow

SpillResponse Start Spill Detected: 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide Assess Assess Physical State Start->Assess Solid Solid / Powder Spill Assess->Solid Liquid Liquid / Solution Spill Assess->Liquid Dampen Cover with Damp Towel or HEPA Vacuum Solid->Dampen Absorb Apply Vermiculite Outer Edge to Center Liquid->Absorb Neutralize Neutralize Sulfide Residue (Calcium Hypochlorite) Dampen->Neutralize Absorb->Neutralize Dispose Seal in Hazardous Waste Container Neutralize->Dispose

Workflow for the containment and chemical neutralization of triazine-sulfide spills.

V. References

  • Fisher Scientific. "SAFETY DATA SHEET - triazin-5-yl derivatives." fishersci.com. Available at:

  • Northwestern University. "Laboratory Safety and Chemical Hygiene Plan." northwestern.edu. Available at:

  • University of Nebraska Medical Center (UNMC). "UNMC CHEMICAL SPILL PLAN." unmc.edu. Available at:

  • Santa Cruz Biotechnology. "2,4-Diamino-6-phenyl-1,3,5-triazine Safety Data." scbt.com. Available at:

  • Washington State University. "Environmental Health & Safety - Laboratory Safety." wsu.edu. Available at:

  • Georgia Institute of Technology. "Spill Kits and Spill Clean Up Procedures." gatech.edu. Available at:

  • Santa Cruz Biotechnology. "Atrazine Safety Data Sheet." scbt.com. Available at:

  • ChemicalBook. "2-Chloro-4,6-diphenyl-1,3,5-triazine: properties, applications and safety." chemicalbook.com. Available at:

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.